Technical Documentation Center

1-(Methoxymethyl)-1H-indol-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Methoxymethyl)-1H-indol-4-amine

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling of 1-(Methoxymethyl)-1H-indol-4-amine: A Guide for Medicinal Chemistry Applications

Executive Summary 1-(Methoxymethyl)-1H-indol-4-amine (CAS: 1482844-01-8) is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors (e.g., PI3K, mTOR) and complex alkaloids. Str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Methoxymethyl)-1H-indol-4-amine (CAS: 1482844-01-8) is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors (e.g., PI3K, mTOR) and complex alkaloids. Structurally, it consists of an electron-rich indole core substituted with a primary amine at the C4 position and a methoxymethyl (MOM) protecting group at the N1 position.

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic utility, and handling requirements. For researchers, the critical value of this molecule lies in the MOM group , which masks the indole nitrogen's acidity (


), preventing side reactions during base-mediated transformations of the C4-amine, while remaining orthogonal to base-labile groups but cleavable under specific acidic conditions.

Structural & Molecular Analysis

Chemical Identity
PropertyDetail
IUPAC Name 1-(methoxymethyl)indol-4-amine
CAS Number 1482844-01-8
Molecular Formula

Molecular Weight 176.22 g/mol
SMILES COCN1C=CC2=C1C=CC=C2N
InChI Key JXKIVGAXNLIPDB-UHFFFAOYSA-N
Functional Group Interplay

The molecule features two competing reactive centers that dictate its behavior:

  • C4-Amine (Aniline-like): A nucleophilic primary amine. Unlike standard alkyl amines (

    
    ), this amine is conjugated with the aromatic system, lowering its basicity (
    
    
    
    ). It is prone to oxidation, turning dark brown/black upon air exposure.
  • N1-Methoxymethyl (MOM): An

    
    -acetal protecting group. It increases lipophilicity significantly compared to the parent 4-aminoindole and prevents N1-deprotonation.
    

Physicochemical Profile

Physical State & Solubility[1]
  • Appearance: Typically an off-white to pale yellow solid. Like many aminoindoles, it darkens upon storage due to oxidation.

  • Melting Point: Experimental data for the specific MOM-protected variant is sparse in public registries, but structural analogs (4-aminoindole) melt at 106–109 °C . The MOM group disrupts hydrogen bonding at N1, potentially lowering the melting point relative to the parent indole, but the compound generally remains solid at room temperature.

  • Solubility:

    • Water: Insoluble (Predicted LogP

      
       1.5–2.0).
      
    • Organic Solvents: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol, and DMSO.

    • Acidic Media: Soluble in dilute aqueous acids (e.g., 1M HCl) due to protonation of the C4-amine, though prolonged exposure risks MOM hydrolysis.

Acid-Base Properties (pKa)

The acid-base profile is dominated by the C4-amine. The N1-nitrogen is non-basic due to the MOM protection and aromatic delocalization.

Functional GroupApprox. pKaImplication for Handling
C4-NH3+ (Conjugate Acid) ~4.2Weak base; requires organic base (TEA, DIPEA) for acylation reactions.
Indole N1 N/A (Protected)The MOM group removes the N-H acidity (

in parent), allowing use of strong bases (e.g., LiHMDS) elsewhere on the molecule.

Stability & Reactivity Mechanisms

The utility of 1-(Methoxymethyl)-1H-indol-4-amine relies on the orthogonal stability of the MOM group.

MOM Group Stability Matrix
  • Stable Conditions:

    • Bases: NaOH (aq), KOH, NaH, LiHMDS,

      
      .
      
    • Reductants:

      
      /Pd, 
      
      
      
      ,
      
      
      .
    • Oxidants: Mild oxidants (though the amine is sensitive).

  • Labile Conditions (Deprotection):

    • Brønsted Acids: 6M HCl, TFA (Trifluoroacetic acid), HCl in Dioxane.

    • Lewis Acids:

      
      , 
      
      
      
      .
    • Mechanism: Acid-catalyzed hydrolysis generates formaldehyde and methanol, regenerating the N-H indole.

Diagram: Reactivity & Deprotection Logic

G Substrate 1-(Methoxymethyl)- 1H-indol-4-amine Reaction Functionalization (Amide Coupling/Reductive Amination) Substrate->Reaction Electrophile (R-COCl) Base (DIPEA) Product Functionalized Intermediate Reaction->Product MOM Group Remains Intact Deprotection Deprotection (TFA or HCl) Product->Deprotection Acid Treatment Final Final Drug Scaffold Deprotection->Final Removal of CH2OCH3

Caption: The MOM group serves as a robust shield for the indole nitrogen during C4-amine functionalization, cleaved only in the final stages to reveal the bioactive indole core.

Synthetic Protocols

The synthesis of this building block typically proceeds from 4-nitroindole. The order of operations (Protection


 Reduction) is critical because the MOM group is easier to install on the electron-deficient nitroindole than the electron-rich aminoindole.
Step 1: N-Protection (MOM Installation)

Reaction: 4-Nitroindole + MOM-Cl + NaH


 1-(Methoxymethyl)-4-nitroindole
  • Reagents: Sodium Hydride (60% dispersion), Chloromethyl methyl ether (MOM-Cl), DMF (anhydrous).

  • Protocol:

    • Dissolve 4-nitroindole in anhydrous DMF at 0 °C under

      
      .
      
    • Add NaH portion-wise. Evolution of

      
       gas will occur. Stir for 30 min to ensure deprotonation.
      
    • Add MOM-Cl dropwise (Warning: Carcinogen).

    • Warm to Room Temperature (RT) and stir for 2–4 hours.

    • Quench: Carefully add sat.

      
       (aq).[1] Extract with EtOAc.[2][3]
      
  • Why this works: The indole anion is generated by NaH; MOM-Cl acts as a hard electrophile trapping the nitrogen.

Step 2: Nitro Reduction

Reaction: 1-(Methoxymethyl)-4-nitroindole +




1-(Methoxymethyl)-1H-indol-4-amine
  • Reagents: 10% Pd/C, Hydrogen gas (balloon or 1 atm), Methanol or Ethanol.

  • Protocol:

    • Suspend the nitro intermediate and Pd/C in alcohol.

    • Purge with

      
      , then introduce 
      
      
      
      .
    • Stir vigorously at RT for 4–12 hours. Monitor by TLC (amine is more polar than nitro).

    • Filtration: Filter through Celite to remove Pd/C (fire hazard: keep wet).

    • Concentration: Evaporate solvent to yield the amine.

  • Note: Avoid using HCl/Fe or SnCl2/HCl if possible, as strong acid and heat might prematurely cleave the MOM group. Catalytic hydrogenation is the safest method for preserving the acetal.

Handling & Safety Guidelines

Storage[3]
  • Oxidation Sensitivity: Store under inert atmosphere (Argon/Nitrogen) at -20 °C. The amine group will oxidize to colored impurities (quinoidal species) if left in air.

  • Hygroscopicity: Keep dry. Moisture can slowly hydrolyze the MOM group over months if trace acid is present.

Toxicology (Read-Across)
  • MOM-Cl Residues: If synthesizing in-house, ensure complete removal of MOM-Cl, a known human carcinogen (OSHA regulated).

  • Indole Toxicity: Treat as a potential irritant and sensitizer. Wear nitrile gloves and work in a fume hood.

References

  • Preparation of 4-Aminoindoles

    • Source: Somei, M., et al. "Preparation of 1-Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles."[4] Heterocycles, 2018.[4] Link

    • Context: Describes general manipulation of 1-methoxy and rel
  • MOM Group Stability: Source: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. Context: Authoritative guide on N-MOM stability conditions (stable to base, cleaved by acid).
  • Synthesis of 4-Aminoindole Precursors

    • Source: "Synthesis of a Series of Diaminoindoles." Journal of Organic Chemistry, 2021. Link

    • Context: Provides detailed experimental protocols for reducing 4-nitroindoles and handling protected indole amines.
  • Physicochemical Data (4-Aminoindole Analogues): Source: NIST Chemistry WebBook & PubChem. Context: Baseline data for the 4-aminoindole core (MP 106-109°C, pKa ~4.2).

Sources

Exploratory

A Comprehensive Technical Guide to 1-(Methoxymethyl)-1H-indol-4-amine: Synthesis, Characterization, and Applications

Foreword The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Strategic functionalization of the indole nucleus allows for the fin...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Strategic functionalization of the indole nucleus allows for the fine-tuning of its pharmacological properties. This guide provides an in-depth technical overview of 1-(Methoxymethyl)-1H-indol-4-amine, a versatile building block for drug discovery and chemical biology. We will delve into a validated synthetic pathway, discuss its structural and physicochemical properties, and explore its potential applications, with a focus on providing actionable insights for researchers in the field.

Core Compound Identity

  • Chemical Name: 1-(Methoxymethyl)-1H-indol-4-amine

  • CAS Number: 1482844-01-8

  • Molecular Formula: C₁₀H₁₂N₂O

  • Molecular Weight: 176.22 g/mol

  • Structure:

    • SMILES: NC1=CC=CC2=C1C=CN2COC

    • InChI Key: JXKIVGAXNLIPDB-UHFFFAOYSA-N

PropertyValueSource
CAS Number1482844-01-8BLDpharm
Molecular FormulaC₁₀H₁₂N₂OBLDpharm
Molecular Weight176.22BLDpharm
SMILESNC1=CC=CC2=C1C=CN2COCBLDpharm

Strategic Synthesis of 1-(Methoxymethyl)-1H-indol-4-amine

The synthesis of 1-(Methoxymethyl)-1H-indol-4-amine can be strategically approached in a three-step sequence starting from the commercially available 2-methyl-3-nitroaniline. This pathway involves the formation of the indole ring, followed by reduction of the nitro group and subsequent N-protection.

Synthetic_Pathway A 2-Methyl-3-nitroaniline B 4-Nitro-1H-indole A->B Reissert Indole Synthesis C 1H-Indol-4-amine B->C Nitro Group Reduction D 1-(Methoxymethyl)-1H-indol-4-amine C->D N-Methoxymethylation (MOM Protection)

Caption: Proposed synthetic pathway for 1-(Methoxymethyl)-1H-indol-4-amine.

Step 1: Synthesis of 4-Nitro-1H-indole

The initial step involves the construction of the indole ring system from 2-methyl-3-nitroaniline via the Reissert indole synthesis. This method provides a practical route to 4-nitroindoles.[2]

Experimental Protocol:

  • Formation of Ethyl N-(2-methyl-3-nitrophenyl)formimidate:

    • In a 1-L round-bottomed flask equipped with a Claisen condenser and a drying tube, combine 152 g (1 mol) of 2-methyl-3-nitroaniline, 200 g (1.35 mol) of freshly distilled triethyl orthoformate, and 1 g of p-toluenesulfonic acid.[2]

    • Heat the mixture to 120°C and continuously distill off the ethanol formed over approximately 1 hour.[2]

    • After cooling, purify the residue by fractional vacuum distillation to obtain the imidate ester as a light-yellow solid.[2]

  • Cyclization to 4-Nitro-1H-indole:

    • In a 200-mL beaker, add 11 g (0.13 mol) of potassium ethoxide to a solution of 22 g (0.15 mol) of diethyl oxalate in 50 mL of dry dimethylformamide with vigorous stirring and cooling.[2]

    • Immediately pour the resulting solution into a 250-mL flask containing a solution of 20.8 g (0.10 mol) of ethyl N-(2-methyl-3-nitrophenyl)formimidate in 75 mL of dry dimethyl sulfoxide.[2]

    • Stir the deep-red solution for 1 hour at approximately 40°C.[2]

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into a solution of 20 mL of concentrated hydrochloric acid in 1 L of water.

    • Collect the precipitated crude 4-nitroindole by filtration, wash with water, and dry.

    • The crude product can be further purified by recrystallization from methanol, ethanol, or acetonitrile to yield brownish-yellow crystals.[2]

Step 2: Reduction of 4-Nitro-1H-indole to 1H-Indol-4-amine

The reduction of the nitro group at the C4 position is a critical step to introduce the versatile amino functionality. A common and effective method is catalytic hydrogenation.

Experimental Protocol:

  • Suspend 4-nitro-1H-indole (1 equiv) in ethanol in a flask under a nitrogen atmosphere.[3]

  • Add 10% Pd/C catalyst (0.5 mol %).[3]

  • Purge the reaction mixture with hydrogen gas three times and then stir under a hydrogen atmosphere for 4 days.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Purge the flask with nitrogen, filter the reaction mixture through Celite, and evaporate the solvent to dryness to yield 1H-indol-4-amine.[3]

Step 3: N-Methoxymethylation of 1H-Indol-4-amine

The final step involves the protection of the indole nitrogen with a methoxymethyl (MOM) group. This is a common strategy to modify the reactivity of the indole ring and can be achieved under basic conditions.

Experimental Protocol:

  • Dissolve 1H-indol-4-amine (1 equiv) in anhydrous THF in a round-bottomed flask under a nitrogen atmosphere and cool to 0°C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the solution and stir for 30 minutes at 0°C.

  • Add chloromethyl methyl ether (MOMCl, 1.1 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(Methoxymethyl)-1H-indol-4-amine.

Physicochemical and Spectroscopic Properties

While specific experimental data for 1-(Methoxymethyl)-1H-indol-4-amine is not extensively published, its properties can be predicted based on data from closely related analogs.

PropertyPredicted Value/CharacteristicRationale/Comparison
Appearance Likely a solid at room temperature.4-aminoindole is a solid.
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.Indole derivatives generally exhibit good solubility in organic solvents.
¹H NMR Signals for aromatic protons on the indole ring, a singlet for the N-CH₂-O protons, a singlet for the O-CH₃ protons, and a broad signal for the -NH₂ protons.Based on the structure and known spectra of similar compounds.
¹³C NMR Ten distinct carbon signals corresponding to the molecular structure.Expected from the chemical structure.
Mass Spec. Molecular ion peak (M+) corresponding to the exact mass of C₁₀H₁₂N₂O.Confirms the molecular weight.
IR Spec. Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching.Typical for the functional groups present.

Reactivity and Chemical Behavior

The methoxymethyl (MOM) group on the indole nitrogen serves as a protecting group that can be removed under acidic conditions, for example, using trifluoroacetic acid in a suitable solvent.[4] This lability allows for further synthetic manipulations at other positions of the indole ring, followed by deprotection to reveal the N-H indole. The 4-amino group provides a nucleophilic center for a variety of chemical transformations, including acylation, alkylation, and participation in the formation of new heterocyclic rings.

Potential Applications in Drug Discovery and Chemical Biology

The 1-(Methoxymethyl)-1H-indol-4-amine scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules. The 4-aminoindole moiety is a known pharmacophore with a broad spectrum of activities.

Applications A 1-(Methoxymethyl)-1H-indol-4-amine B Anticancer Agents A->B C Antimicrobial Agents A->C D Kinase Inhibitors A->D E Antiviral Agents A->E

Caption: Potential therapeutic areas for derivatives of 1-(Methoxymethyl)-1H-indol-4-amine.

  • Anticancer Activity: Indole derivatives are well-represented among anticancer agents, often functioning by inhibiting DNA synthesis or targeting specific enzymes involved in cell proliferation.[1]

  • Antimicrobial and Antiviral Activity: The indole nucleus is a key component of many compounds with demonstrated antimicrobial and antiviral properties.[1]

  • Kinase Inhibitors: The 4-aminoindole scaffold can serve as a template for the design of kinase inhibitors, which are a major class of targeted cancer therapeutics.

  • CNS-Active Agents: The structural similarity of indoles to neurotransmitters like serotonin makes them attractive scaffolds for the development of drugs targeting the central nervous system.

Conclusion

1-(Methoxymethyl)-1H-indol-4-amine is a strategically important chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, predicted properties, and potential applications. The detailed experimental protocols, based on established chemical transformations, offer a practical roadmap for its preparation in a laboratory setting. As the demand for novel therapeutic agents continues to grow, the exploration of derivatives based on this versatile scaffold holds considerable promise for the future of drug discovery.

References

  • Chen, Y., et al. (2013). Deprotection of the methoxymethyl group on 3-spiro-2-oxindole under basic conditions. Chemical & Pharmaceutical Bulletin, 61(5), 587-91. [Link]

  • Bergman, J., & Sand, P. (1990). 4-Nitroindole. Organic Syntheses, 69, 178. [Link]

  • Groszek, G., et al. (2023). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. [Link]

  • Somei, M., et al. (2002). A new deprotection procedure for the n-methoxy-methyl group of n-methoxymethyl-heterocyclic compound. Heterocycles, 57(4), 643-653. [Link]

  • SynArchive. Protection of Indole by Aminal. [Link]

  • Ciufolini, M. A., & Browne, M. E. (1987). Synthesis of Indole Analogues of the Natural Schweinfurthins. Tetrahedron Letters, 28(2), 171-174. [Link]

  • Abe, T., et al. (2023). Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. Chemistry, 5(1), 476-487. [Link]

  • Williams, C. L., et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 86(16), 11046-11054. [Link]

  • Kumar, V., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Advances. [Link]

  • ResearchGate. What is the best protecting group(s) to protect the SH which is connected to C2 of indole?. [Link]

  • Somei, M., et al. (2002). A New Deprotection Procedure for the N-Methoxymethyl Group of N-Methoxymethyl-heterocyclic Compounds. ResearchGate. [Link]

  • Miki, Y., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, 48(1), 1-4. [Link]

  • Gamo, F. J., et al. (2012). Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 56(7), 3653-3659. [Link]

  • ChemSynthesis. 4-nitro-1H-indole. [Link]

  • Google Patents.
  • Lee, K., & Lee, Y. S. (2001). A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds. ResearchGate. [Link]

  • Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

  • El-Shorbagi, A. N., et al. (2000). New indole, aminoindole and pyranoindole derivatives with anti-inflammatory activity. Die Pharmazie, 55(3), 171-6. [Link]

  • Wang, D., et al. (2020). Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. Organic Letters, 22(15), 6042-6046. [Link]

  • Li, X., et al. (2022). Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2-Alkynylanilines. Organic & Biomolecular Chemistry, 20(29), 5779-5783. [Link]

  • White, M. C., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 141(38), 15024-15029. [Link]

  • Reddy, K. S., et al. (2007). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [Link]

  • Martina, F., et al. (2016). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry, 12, 1946-1952. [Link]

  • Somei, M., & Natsume, M. (1973). reactions of 1-methoxy-3-(2-nitrovinyl)indole with nu- cleophiles: an interesting solvent. Tetrahedron Letters, 14(28), 2451-2454. [Link]

  • Li, C., et al. (2021). Synthesis and Biological Activity of 4-Amino-5-cyano-6-alkylamino Pyridine Derivatives. Chinese Journal of Organic Chemistry, 41(6), 2485-2495. [Link]

  • Khan, I., et al. (2014). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Bioinorganic Chemistry and Applications, 2014, 892342. [Link]

  • Roy, S., et al. (2023). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. RSC Advances, 13(25), 17094-17100. [Link]

  • ResearchGate. N-methylation and O-methylation of indole and phenol respectively using.... [Link]

  • Babu, R., et al. (2025). A green and sustainable catalytic protocol for methoxymethylation of primary amides using methanol with dihydrogen release. Green Chemistry. [Link]

  • ResearchGate. (PDF) Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. [Link]

Sources

Foundational

Technical Guide: Solubility Profile & Solvent Compatibility of 1-(Methoxymethyl)-1H-indol-4-amine

CAS Registry Number: 1482844-01-8 Molecular Formula: C₁₀H₁₂N₂O Molecular Weight: 176.22 g/mol [1] Executive Summary & Chemical Identity 1-(Methoxymethyl)-1H-indol-4-amine is a specialized heterocyclic building block, pri...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1482844-01-8 Molecular Formula: C₁₀H₁₂N₂O Molecular Weight: 176.22 g/mol [1]

Executive Summary & Chemical Identity

1-(Methoxymethyl)-1H-indol-4-amine is a specialized heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and indole-based alkaloids. Structurally, it consists of an electron-rich indole core substituted with a primary amine at the C4 position and a methoxymethyl (MOM) protecting group at the N1 position.

Critical Stability Warning: The N-MOM group is an acetal-like protecting group. While stable under basic conditions, it is acid-labile. Solubility testing or stock solution preparation in acidic media (or unbuffered protic solvents that may become acidic over time) poses a high risk of deprotection to the parent 4-aminoindole.

Physicochemical Basis of Solubility

To understand the solubility profile without relying solely on sparse empirical data, we analyze the intermolecular forces governed by the molecule's functional groups.

FeatureChemical NatureImpact on Solubility
Indole Core Aromatic, LipophilicDrives solubility in organic solvents (DCM, EtOAc); limits water solubility.
4-Amino Group (-NH₂) H-Bond Donor/AcceptorIncreases polarity; enhances solubility in alcohols (MeOH, EtOH) and polar aprotic solvents (DMSO).
N-MOM Group Ether/Acetal (Lipophilic)Increases LogP compared to free indole; improves solubility in chlorinated solvents and ethers; removes the N1 H-bond donor.

Estimated LogP: ~1.8 – 2.2 Predicted pKa (4-NH₂): ~4.0 – 5.0 (Weak base; resonance delocalization reduces basicity compared to aliphatic amines).

Solvent Compatibility Matrix

Note: The data below represents a high-confidence categorical assessment based on structural analogs (e.g., 4-aminoindole, N-methylindole) and standard synthetic protocols for MOM-protected indoles.

Table 1: Solubility Profile
Solvent ClassSpecific SolventSolubility RatingSuitabilityNotes
Chlorinated Dichloromethane (DCM)High (>50 mg/mL)Excellent Preferred for extraction and transfer.
Chlorinated Chloroform (CHCl₃)High (>50 mg/mL)Excellent Watch for trace HCl in aged CHCl₃ (risk of MOM cleavage).
Polar Aprotic DMSOHigh (>100 mg/mL)Stock Solutions Ideal for biological assays; difficult to remove.
Polar Aprotic DMF / DMAcHigh (>100 mg/mL)Reaction Standard reaction solvent.
Polar Protic Methanol / EthanolModerate - High Good Good for recrystallization. Ensure solvent is neutral.
Ethers THF / 2-MeTHFModerate - High Reaction Excellent for anhydrous reactions.
Esters Ethyl Acetate (EtOAc)Moderate Extraction Soluble, but less so than in DCM.
Hydrocarbons Hexanes / HeptaneLow / Insoluble Precipitation Used as an anti-solvent to crash out the product.
Aqueous Water (pH 7)Insoluble Wash Compound is lipophilic.
Aqueous 0.1 M HClSoluble (Decomposes) AVOID Solubilizes via protonation but cleaves MOM group.

Experimental Protocols (Self-Validating Systems)

Since batch-to-batch variations (crystal habit, purity) affect exact solubility limits, use these protocols to validate the solvent system for your specific lot.

Protocol A: Visual Solubility Screening (Rapid)

Use this to quickly determine if a solvent is viable for reactions or transfers.

  • Preparation: Weigh 5 mg of 1-(Methoxymethyl)-1H-indol-4-amine into a 1.5 mL clear HPLC vial.

  • Addition: Add 50 µL of the target solvent (starting concentration: 100 mg/mL).

  • Agitation: Vortex for 30 seconds. Sonication (30-40 kHz) for 1 minute is permissible if the solvent is not chlorinated (to avoid heating/degradation).

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.

    • Suspension: Add solvent in 50 µL increments until clear or total volume reaches 1 mL (<5 mg/mL).

Protocol B: Gravimetric Saturation Point Determination

Use this for precise formulation or recrystallization data.

  • Saturation: Add excess solid (~50 mg) to 0.5 mL of solvent in a sealed vial.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated).

  • Quantification: Pipette exactly 100 µL of filtrate into a pre-weighed aluminum pan.

  • Drying: Evaporate solvent (vacuum oven at 40°C) until constant weight.

  • Calculation:

    
    
    

Strategic Applications in Synthesis & Purification

Reaction Solvent Selection

For nucleophilic substitutions or palladium-catalyzed couplings involving the 4-amine:

  • Primary Choice: Anhydrous THF or Dioxane . These maintain solubility while being inert to the MOM group.

  • Alternative: DMF is superior for high-temperature couplings (>80°C) but complicates workup.

Purification Strategy (Chromatography)

The solubility differential between chlorinated solvents and hydrocarbons is the key to purification.

  • Mobile Phase: A gradient of Hexanes : Ethyl Acetate is standard.

    • Starting point: 5% EtOAc in Hexanes (Compound likely retains).

    • Elution: Typically elutes between 20% - 40% EtOAc depending on silica activity.

  • Loading: Dissolve the crude material in a minimum volume of DCM (not EtOAc/Hexanes) to ensure complete solubilization before loading onto the column.

Visualization of Workflows

Figure 1: Solubility Determination Decision Tree

SolubilityWorkflow Start Start: 5mg Compound AddSolvent Add 50µL Solvent (Target: 100 mg/mL) Start->AddSolvent Vortex Vortex 30s + Sonicate AddSolvent->Vortex Check Visual Inspection Vortex->Check Clear Clear Solution (Solubility > 100 mg/mL) Check->Clear Dissolved Cloudy Cloudy / Solid Remains Check->Cloudy Undissolved Calc Calculate Solubility S = Mass / Vol Clear->Calc Limit Total Vol > 1mL? Cloudy->Limit Dilute Add 50µL increments Dilute->Vortex Limit->Dilute No Insol Insoluble (< 5 mg/mL) Limit->Insol Yes

Caption: Step-by-step decision tree for rapid visual solubility assessment in the lab.

Figure 2: Solvent Selection for Synthesis & Processing

SolventSelection cluster_Rxn Reaction Media cluster_Pur Purification / Workup cluster_Danger RESTRICTED Core 1-(Methoxymethyl)-1H-indol-4-amine THF THF / Dioxane (Standard Coupling) Core->THF DMF DMF / DMSO (High Temp / SnAr) Core->DMF DCM DCM / CHCl3 (Extraction / Loading) Core->DCM Hex Hexanes / Heptane (Anti-solvent) Core->Hex Low Sol. Acid Acidic Alcohols / Water (MOM Cleavage Risk) Core->Acid DEGRADATION

Caption: Strategic solvent mapping for synthesis, purification, and stability avoidance.

References

  • Sigma-Aldrich. 1-(Methoxymethyl)-1H-indol-4-amine Product Page & Specifications.[1] (Accessed 2024).[2] Link

  • Enamine. Building Blocks: Indole Derivatives and Solubility Properties. (Accessed 2024).[2] Link

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Wiley-Interscience). Referencing stability of Methoxymethyl (MOM) ethers.
  • Lipinski, C. A. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv.[3][4] Drug Deliv. Rev. 2001. Link

  • ChemSrc. 4-Aminoindole Physicochemical Properties & Solubility Data. (Used for analog comparison). Link

Sources

Exploratory

stability and storage conditions for 1-(Methoxymethyl)-1H-indol-4-amine

An In-depth Technical Guide to the Stability and Storage of 1-(Methoxymethyl)-1H-indol-4-amine Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the stability...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of 1-(Methoxymethyl)-1H-indol-4-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(Methoxymethyl)-1H-indol-4-amine, a key intermediate in pharmaceutical research and development. Drawing upon fundamental chemical principles of indole chemistry and established best practices for handling sensitive organic compounds, this document outlines potential degradation pathways and offers detailed protocols for stability assessment. The intended audience includes researchers, scientists, and drug development professionals who handle, store, or formulate with this molecule. All recommendations are designed to ensure the integrity and purity of 1-(Methoxymethyl)-1H-indol-4-amine throughout its lifecycle in a research and development setting.

Introduction and Molecular Overview

1-(Methoxymethyl)-1H-indol-4-amine is a substituted indole derivative of significant interest in medicinal chemistry. The indole scaffold is a "privileged structure" found in numerous FDA-approved drugs and biologically active compounds, serving as a cornerstone in neurochemical signaling and other therapeutic areas.[1][2][3] The specific substitution pattern of 1-(Methoxymethyl)-1H-indol-4-amine—featuring a protecting group on the indole nitrogen and an amine group on the benzene ring—makes it a versatile building block for the synthesis of more complex target molecules.[4][5]

The stability of such intermediates is paramount, as degradation can lead to the formation of impurities that may compromise the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[6][7] This guide provides a detailed analysis of the factors influencing the stability of 1-(Methoxymethyl)-1H-indol-4-amine and establishes a framework for its proper storage and handling.

Molecular Structure:

  • IUPAC Name: 1-(Methoxymethyl)-1H-indol-4-amine

  • CAS Number: 1482844-01-8[8]

  • Molecular Formula: C10H12N2O[8]

  • Molecular Weight: 176.22 g/mol [8]

Predicted Chemical Stability and Potential Degradation Pathways

While specific, published stability studies on 1-(Methoxymethyl)-1H-indol-4-amine are not widely available, its degradation profile can be predicted based on the known reactivity of the indole nucleus and its functional groups.[9][10] The primary modes of degradation for indole derivatives are oxidation, hydrolysis, and photolysis.[9][11]

Oxidative Degradation

The indole ring is an electron-rich aromatic system, making it susceptible to oxidation.[10] The C2-C3 double bond is a particularly reactive site.[10] The presence of the amine group at the C4 position may further activate the ring towards oxidation.

  • Mechanism: Oxidation can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities.[12][13] This can lead to the formation of complex oligomeric or polymeric materials, often colored, resulting in a visible change in the sample's appearance.[14] The reaction may proceed via radical mechanisms.[12]

  • Consequence: Loss of the parent compound and formation of various, potentially difficult-to-characterize, degradation products.

Hydrolytic Instability

The N-methoxymethyl (MOM) group is a common protecting group for the indole nitrogen. While generally stable, it is susceptible to cleavage under acidic conditions.

  • Mechanism: Acid-catalyzed hydrolysis of the N-methoxymethyl ether linkage would result in the formation of the parent 4-aminoindole, formaldehyde, and methanol. This is a significant concern if the compound is exposed to acidic environments, including acidic impurities or certain chromatographic conditions.[15]

  • Consequence: Formation of a major, known impurity (4-aminoindole), which could interfere with subsequent synthetic steps or analytical assessments.

Photodegradation

Many indole-containing compounds are known to be photolabile, degrading upon exposure to light, particularly in the UV spectrum.[9][16]

  • Mechanism: Absorption of light energy can promote the molecule to an excited state, leading to radical formation or direct reaction with oxygen (photo-oxidation).

  • Consequence: Accelerated degradation, often leading to a complex mixture of byproducts. This is a critical factor to consider for both storage and handling during experiments.

Recommended Storage and Handling Conditions

To mitigate the degradation pathways described above, stringent storage and handling protocols are essential. The following conditions are recommended to preserve the purity and integrity of 1-(Methoxymethyl)-1H-indol-4-amine.

ParameterRecommended ConditionRationale
Temperature 2–8 °C (Refrigerated)Reduces the rate of all chemical degradation pathways. Avoids the higher kinetic energy that can facilitate oxidation and hydrolysis.
Atmosphere Under an inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen, thereby preventing oxidative degradation.[17][18]
Light Exposure In the dark; use amber or opaque containersProtects the compound from photolytic degradation.[16][19][20]
Container Tightly sealed, amber glass vials or bottlesPrevents moisture ingress which could contribute to hydrolysis and ensures protection from light. The container should be appropriately sized to minimize headspace.[19][20][21]
Handling Use only in a well-ventilated area or under a chemical fume hood.[18][21] Avoid creating dust.[19][20] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[21][22]Ensures user safety and prevents contamination of the compound.
Incompatibilities Strong oxidizing agents, strong acidsDirect contact with these materials will cause rapid degradation.[17][19][20]

Experimental Protocols for Stability Assessment

To empirically determine the stability of 1-(Methoxymethyl)-1H-indol-4-amine and to develop a stability-indicating analytical method, forced degradation studies are required.[6][7][23][24] These studies intentionally stress the compound to identify likely degradation products and pathways.[15]

Forced Degradation (Stress Testing) Workflow

This protocol outlines a typical workflow for stress testing. A stability-indicating method, such as HPLC, is necessary to analyze the results.[9]

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of 1-(Methoxymethyl)-1H-indol-4-amine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[9]

  • Apply Stress Conditions: Subject aliquots of the stock solution to the following conditions:[9][10]

    • Acidic Hydrolysis: Mix with 0.1 N HCl and incubate at 60°C.

    • Basic Hydrolysis: Mix with 0.1 N NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C).

    • Photolytic Degradation: Expose a solution to a calibrated light source (as per ICH Q1B guidelines).

  • Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).[16]

  • Sample Quenching: Neutralize acidic and basic samples if necessary, and dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples using a developed stability-indicating HPLC method.

Diagram: Forced Degradation Experimental Workflow

Forced_Degradation_Workflow Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in Acetonitrile acid Acidic 0.1 N HCl, 60°C stock->acid base Basic 0.1 N NaOH, 60°C stock->base oxide Oxidative 3% H2O2, RT stock->oxide thermal Thermal (Solid) 105°C stock->thermal photo Photolytic ICH Q1B Light Source stock->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxide->sampling thermal->sampling photo->sampling quench Quench/Neutralize & Dilute sampling->quench hplc Analyze by Stability-Indicating HPLC-UV Method quench->hplc results Identify Degradants & Determine Degradation Pathway hplc->results

Caption: Workflow for forced degradation studies.

Protocol: Stability-Indicating HPLC-UV Method

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active compound due to degradation.[9] It must resolve the main compound peak from all degradation product peaks.[9]

Starting Conditions:

  • System: High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector (DAD).[16]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[16]

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.[16]

  • Column Temperature: 30°C.[16]

  • Detection Wavelength: Scan for optimal wavelength (e.g., 220 nm, 254 nm, 280 nm).

  • Injection Volume: 10 µL.[16]

Method Validation: The method should be validated according to ICH guidelines (Q2B) to ensure it is specific, linear, accurate, precise, and robust.

Diagram: HPLC Analysis Logical Flow

HPLC_Analysis_Flow Stability-Indicating HPLC Analysis sample Stressed or Stored Sample prepare Dilute Sample in Mobile Phase A sample->prepare inject Inject 10 µL into HPLC System prepare->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at Optimal Wavelength separate->detect chromatogram Generate Chromatogram detect->chromatogram analyze Analyze Peak Purity & Quantify Parent Peak Area chromatogram->analyze report Report % Remaining Parent and % Degradant Formation analyze->report

Caption: Logical flow for sample analysis via HPLC.

Conclusion

While 1-(Methoxymethyl)-1H-indol-4-amine is a valuable research chemical, its inherent structural features necessitate careful handling and storage to maintain its chemical integrity. The principal risks to its stability are oxidation, acid-catalyzed hydrolysis, and photodegradation. By adhering to the recommended storage conditions—refrigeration under an inert atmosphere in a tightly sealed, light-resistant container—users can significantly extend the shelf-life and ensure the reliability of their experimental results. The provided protocols for forced degradation and HPLC analysis offer a robust framework for researchers to validate the stability of their specific batches of material and to develop in-house quality control procedures.

References

  • TCI AMERICA. (2018, July 6). SAFETY DATA SHEET: 1-(Methoxymethyl)-1H-benzotriazole.
  • Sigma-Aldrich. (2024, September 7).
  • Fisher Scientific. (2010, November 6).
  • Benchchem. Technical Support Center: Improving the Stability of Indole Compounds in Solution.
  • Concept Life Sciences. A practical guide to forced degradation and stability studies for drug substances.
  • Ernst, L. A., & Ragsdale, S. W. (1992). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]

  • TCI AMERICA. SAFETY DATA SHEET: 4-Amino-4'-methoxydiphenylamine Hydrochloride.
  • Shanghai Haohong Scientific Co., Ltd. (2024, July 29). Safety Data Sheet: 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 3-Amino-4-methoxy-1H-indazole.
  • Benchchem. Stability studies of 6,7-dichloro-2,3-dihydro-1H-indole under different conditions.
  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • El-Gizawy, S. M., et al. (2013). Stability-indicating chromatographic methods for the determination of sertindole. PubMed. [Link]

  • Liu, Y., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. SciSpace. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. SciSpace. [Link]

  • Kumar, V., & Kumar, P. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis. [Link]

  • MDPI. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]

  • Benchchem. (2025, December 25). stability of 1-Benzenesulfonyl-7-methoxy-1H-indole under various conditions.
  • Ketcha, D. M., & Gribble, G. W. (1985).
  • Ge, X., et al. (2013). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. [Link]

  • Veolia Environnement. (2011). Simplified pathway of MEA oxidative degradation. ResearchGate. [Link]

  • MDPI. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. [Link]

  • ResearchGate. (2025, August 6). Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

  • PMC. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. [Link]

  • MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • Google Patents.
  • Mubassir, M., et al. (2025, May 26). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. [Link]

  • Islam, M. Z., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. SciSpace. [Link]

  • FORCE Technology. Emissions and formation of degradation products in amine- based carbon capture plants. [Link]

  • MDPI. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Selective N-Alkylation of Indoles with Primary Alcohols Using a Pt/HBEA Catalyst. [Link]

  • Royal Society of Chemistry. (2011). Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations. [Link]

  • Preprints.org. (2024, July 11). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. [Link]

Sources

Foundational

Procurement and Quality Validation of 1-(Methoxymethyl)-1H-indol-4-amine for Pharmaceutical R&amp;D: A Technical Guide

Abstract 1-(Methoxymethyl)-1H-indol-4-amine is a specialized heterocyclic intermediate of significant interest in medicinal chemistry and drug development. The strategic placement of the 4-amino group on the indole scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(Methoxymethyl)-1H-indol-4-amine is a specialized heterocyclic intermediate of significant interest in medicinal chemistry and drug development. The strategic placement of the 4-amino group on the indole scaffold provides a crucial handle for synthetic elaboration, while the methoxymethyl (MOM) protecting group offers a reliable method for masking the indole nitrogen's reactivity. The successful progression of research and development programs hinges on the consistent procurement of high-purity starting materials. This guide provides a comprehensive framework for researchers, scientists, and procurement specialists to navigate the supplier landscape, implement a robust quality validation system, and ensure the scientific integrity of their work. We will explore the technical rationale behind supplier selection, the critical interpretation of analytical documentation, and a detailed protocol for in-house quality control.

The Strategic Importance of 1-(Methoxymethyl)-1H-indol-4-amine in Modern Synthesis

The indole nucleus is a privileged scaffold in pharmacology, forming the core of numerous natural products and synthetic drugs. The introduction of a 4-amino group provides a key point of diversification for building libraries of potential drug candidates. However, the indole nitrogen (N-H) possesses inherent reactivity that can interfere with many standard synthetic transformations.

The Role of the Methoxymethyl (MOM) Protecting Group

Protecting groups are reversibly-added chemical moieties that temporarily mask a functional group's reactivity, enabling selective transformations elsewhere in the molecule.[1][2] The MOM group is an acetal used to protect alcohols, phenols, and, in this case, the indole nitrogen. Its selection is often predicated on several key advantages:

  • Stability: The MOM group is stable to a wide range of non-acidic reagents, including many organometallics, hydrides, and basic conditions.[3]

  • Ease of Introduction: It can be readily introduced under mild conditions.

  • Selective Removal: The MOM group can be cleaved under acidic conditions, which often do not affect other common protecting groups, allowing for "orthogonal" deprotection strategies in complex syntheses.[3]

The use of an N-protected indole, such as 1-(Methoxymethyl)-1H-indol-4-amine, is crucial for preventing side reactions like N-alkylation or oxidation during synthesis, thereby ensuring higher yields and purity of the desired final compounds.[4][5]

Navigating the Supplier Landscape for Specialized Intermediates

Sourcing a specialized reagent like 1-(Methoxymethyl)-1H-indol-4-amine, identified by CAS Number 1482844-01-8[6][7], requires a nuanced approach. Suppliers can be broadly categorized, each with distinct advantages and disadvantages.

Supplier CategoryDescriptionProsCons
Large Chemical Marketplaces Aggregators and large-scale distributors (e.g., Sigma-Aldrich, Fisher Scientific) that list products from various manufacturers.[7][8]Broad catalog, established logistics, often provide readily accessible documentation like Safety Data Sheets (SDS).May act as resellers with limited direct knowledge of synthesis; batch-to-batch consistency can vary.
Boutique & Niche Manufacturers Companies specializing in specific chemical classes, such as building blocks for combinatorial chemistry (e.g., Enamine, AA Blocks).[7][9]Deep expertise in their domain, often synthesize their own products, may offer unique or rare compounds.May have longer lead times, catalog size is more focused.
Custom Synthesis Organizations (CSOs) Contract Research Organizations (CROs) that synthesize compounds on demand.Can produce specific quantities and purity grades, can provide detailed synthesis reports.Typically higher cost, longer lead times due to bespoke nature of the work.

A Self-Validating Framework for Supplier and Lot Qualification

Trust in a chemical supplier is built on a foundation of rigorous, evidence-based validation. A Certificate of Analysis (CoA) is a formal document detailing the quality testing of a specific batch, but it should be the starting point, not the end, of your quality assessment.[10][11][12]

Step 1: Initial Supplier Vetting

Before placing an order, a systematic evaluation of the potential supplier is critical. This process ensures that the supplier's quality systems align with your research needs.

cluster_0 Supplier Qualification Workflow A Identify Potential Supplier B Request Sample Certificate of Analysis (CoA) A->B C Review CoA for Completeness: - Purity (HPLC/NMR) - Identity (MS, NMR) - Test Methods Stated? B->C D Inquire About Quality System (e.g., ISO 9001) C->D E Decision: Proceed with Trial Order? D->E F Place Small Trial Order E->F Yes G Reject Supplier E->G No H Perform In-House QC (See Section 3.2) F->H

A workflow for the initial vetting of a chemical supplier.
Step 2: The Certificate of Analysis (CoA) Deep Dive

A CoA is your window into the quality of a specific chemical batch.[10] It provides objective evidence that the material meets required specifications.[11][12] Here’s what to scrutinize:

ParameterTest MethodWhy It's CriticalWhat to Look For
Identity ¹H NMR, Mass Spectrometry (MS)Confirms the molecular structure is correct.The spectral data should be consistent with the structure of 1-(Methoxymethyl)-1H-indol-4-amine. Key NMR shifts and the parent ion mass should match theoretical values.
Purity HPLC (High-Performance Liquid Chromatography)Quantifies the percentage of the target compound relative to impurities.[13]A high purity level (typically >98% for R&D) is essential. Look for a clean chromatogram with a dominant peak for the main compound.
Batch/Lot Number -Ensures traceability, linking the physical product to the specific CoA document.[11]The number on the CoA must match the number on the product label.
Test Methods -Provides insight into the reliability and validity of the results.[12]The CoA should specify the analytical methods used (e.g., HPLC, MS).[10] Vague statements like "Conforms to structure" without data are a red flag.
Step 3: Mandatory In-House Quality Control (QC) Protocol

Verifying a supplier's claims with your own data is the cornerstone of a self-validating system.[14] Upon receiving a new batch of 1-(Methoxymethyl)-1H-indol-4-amine, a streamlined in-house QC check is mandatory to ensure consistency and prevent costly downstream failures.[15]

cluster_1 In-House QC Protocol for Incoming Reagents A New Batch Received B Log Batch Number & Compare with CoA A->B C Prepare Analytical Sample (~1 mg/mL in Acetonitrile) B->C D Analyze by LC-MS C->D E Analyze by ¹H NMR C->E F Compare Data to Reference Spectra & CoA D->F E->F G Data Matches? F->G H Release to Lab Inventory G->H Yes I Quarantine Batch & Contact Supplier G->I No

A streamlined workflow for internal validation of new chemical batches.

Detailed Protocol: Rapid LC-MS and ¹H NMR Analysis

  • Sample Preparation: Prepare a stock solution of 1-(Methoxymethyl)-1H-indol-4-amine at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol. For NMR, dissolve ~5-10 mg in a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • LC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Analysis: Inject 1-2 µL of the sample. Monitor the UV trace (e.g., at 254 nm) to assess purity and use the mass spectrometer to confirm the molecular weight (MW: 176.22 g/mol ; Expected [M+H]⁺: 177.23).

  • ¹H NMR Analysis:

    • Acquire a standard proton NMR spectrum.

    • Verification: Confirm the presence of key signals: the methoxymethyl protons (a singlet for -OCH₃ and a singlet for -NCH₂O-), aromatic protons corresponding to the indole ring, and the amine (-NH₂) protons. The integration of these signals should be consistent with the structure.

Commercial Availability and Representative Suppliers

The following table lists representative suppliers who have historically listed 1-(Methoxymethyl)-1H-indol-4-amine or similar specialized indole derivatives. This list is for illustrative purposes, and availability and pricing should be confirmed directly with the suppliers.

SupplierCompound ID / Product NumberCAS NumberNotes
BLDpharm 1482844-01-81482844-01-8Lists the compound with basic properties.[6]
Sigma-Aldrich (Merck) ENAH304A70E21482844-01-8Listed as an Enamine building block.[7]
Enamine ENAH304A70E21482844-01-8A primary manufacturer of screening compounds and building blocks.[7]

Note: Availability is subject to change. Researchers should always verify stock and lead times directly.

Conclusion

The procurement of specialized chemical reagents like 1-(Methoxymethyl)-1H-indol-4-amine is a critical process that directly impacts the reliability and reproducibility of research. Moving beyond a simple price comparison to a comprehensive, data-driven supplier and lot validation framework is essential for scientific rigor. By categorizing suppliers, critically evaluating Certificates of Analysis, and implementing a mandatory in-house QC protocol, research organizations can mitigate risks, ensure the quality of their starting materials, and ultimately accelerate their drug discovery and development timelines.

References

A consolidated list of all sources cited within this guide.

  • Lab Alley. (2025, November 4). Complete Guide to Reading Chemical COAs (Certificate Analysis). [Link]

  • BioRegen. (2024, November 12). How to Read a Certificate of Analysis (COA) and What It Means for You. [Link]

  • Vorherr, T., Trzeciak, A., & Bannwarth, W. (1996). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 48(6), 553–558. [Link]

  • Wuts, P. G. M. (n.d.). Protecting Groups. University of Illinois. [Link]

  • LabManager. (2024, October 31). Certificate of Analysis (COA): Understanding Its Importance and Key Components. [Link]

  • Grokipedia. Protecting group. [Link]

  • Canna River. (2023, July 14). How to Read a Certificate of Analysis (COA) - A Comprehensive Guide. [Link]

  • CK Peptides. (2026, January 3). How to Read a Certificate of Analysis (CoA). [Link]

  • Labcompare. (2015, June 5). Standards and Reagents. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • Rondaxe. (2025, September 1). Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. [Link]

  • Wikipedia. Protecting group. [Link]

  • PureSynth. (2025, October 23). Analytical Standards in Quality Control: Ensuring Lab Reliability. [Link]

  • AA Blocks. 3610-35-3 | MFCD03848075 | 4-Methoxy-1H-Indole-3-ethanamine. [Link]

  • U.S. Environmental Protection Agency. (2026, January 13). Quality Control Guidelines for SAM Chemical Methods. [Link]

  • IntechOpen. (2020). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. [Link]

  • Indo Amines Ltd. Manufacturer - Fine, Specialty & Performance Chemicals. [Link]

  • ResearchGate. (2022). Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

Sources

Exploratory

The Methoxy Effect: Modulating Indole Scaffolds for Targeted Therapeutic Activity

Executive Summary The indole scaffold is ubiquitous in medicinal chemistry, often termed a "privileged structure" due to its ability to bind diverse biological targets.[1][2] However, the introduction of a methoxy (-OCH₃...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is ubiquitous in medicinal chemistry, often termed a "privileged structure" due to its ability to bind diverse biological targets.[1][2] However, the introduction of a methoxy (-OCH₃) substituent is not merely cosmetic; it is a critical determinant of pharmacodynamics and pharmacokinetics. This guide analyzes the biological activity of methoxy-substituted indole derivatives, focusing on the specific electronic and steric contributions of the methoxy group at the C5, C6, and C7 positions. We examine their roles in tubulin destabilization (oncology), serotonergic modulation (CNS), and COX inhibition (inflammation), providing validated protocols for synthesis and bioassay.

Structure-Activity Relationship (SAR) Fundamentals

The methoxy group acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the indole ring. This modulation is position-dependent and dictates the molecule's interaction with hydrophobic pockets in proteins.

The "Methoxy Scan": Positional Impact[1][3]
  • C5-Methoxy: The "Serotonin Position." Mimics the hydroxyl group of serotonin (5-HT) and the methoxy group of melatonin. Critical for hydrogen bonding in 5-HT receptors and metabolic stability against hydroxylation.

  • C6-Methoxy: The "Tubulin Position." In anticancer agents, a methoxy group at C6 often aligns with the trimethoxyphenyl pocket of the colchicine binding site on tubulin, significantly enhancing cytotoxicity.

  • C7-Methoxy: Steric Modulator. Often used to induce rotational constraints or block metabolic clearance at the C7 position.

Data Summary: Antiproliferative Potency (Tubulin Inhibition)

The following table illustrates how shifting the methoxy group significantly alters biological potency in cancer cell lines (e.g., MCF-7 breast cancer), highlighting the superiority of C6-substitution for this specific target.

Compound ClassSubstitution PatternTarget InteractionIC50 (MCF-7)Mechanism
Indole-3-glyoxylamide UnsubstitutedWeak Hydrophobic> 10 µMNon-specific
5-Methoxyindole 5-OCH₃5-HT Receptor Off-target4.5 µMMixed
6-Methoxyindole 6-OCH₃Colchicine Site (Tubulin)0.042 µM Tubulin Destabilization
5,6,7-Trimethoxy 5,6,7-Tri-OCH₃Steric Clash (in some scaffolds)1.2 µMReduced affinity

Data synthesized from comparative SAR studies on arylthioindoles and aroylindoles [1][2].

Mechanistic Pathways & Visualization

The following diagram maps the divergence in biological activity based on the methoxy substitution pattern.

MethoxySAR Indole Indole Core Pos5 C5-Methoxy (Electron Rich) Indole->Pos5 Pos6 C6-Methoxy (Lipophilic/Steric) Indole->Pos6 Target5HT 5-HT / Melatonin Receptors Pos5->Target5HT Mimics 5-OH of Serotonin TargetCOX COX-1 / COX-2 Enzymes Pos5->TargetCOX Indomethacin Analogues TargetTubulin Tubulin (Colchicine Site) Pos6->TargetTubulin Mimics Trimethoxyphenyl OutcomeCNS CNS Modulation (Depression/Sleep) Target5HT->OutcomeCNS OutcomeCancer Mitotic Arrest (Apoptosis) TargetTubulin->OutcomeCancer OutcomeInflam Anti-inflammatory (Pain Relief) TargetCOX->OutcomeInflam

Caption: Divergent therapeutic pathways dictated by the regiochemistry of the methoxy substituent on the indole scaffold.

High-Fidelity Experimental Protocols

To ensure reproducibility and scientific integrity, we move beyond generic descriptions. Below are self-validating protocols for synthesis and bioassay.

Protocol A: Green Synthesis of 6-Methoxy-2-Arylindoles

Rationale: Traditional Fischer indole synthesis is harsh and often yields inseparable mixtures. This protocol uses a Palladium-catalyzed annulation in a micellar medium (TPGS-750-M), ensuring high regioselectivity and environmental compliance [3].

Materials:

  • 4-Methoxy-2-iodoaniline (1.0 equiv)

  • Phenylacetylene derivative (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • TPGS-750-M (2 wt % in water)

  • Triethylamine (Et₃N)

Workflow:

  • Preparation: In a reaction vial, dissolve TPGS-750-M in degassed water. Add Pd(OAc)₂ and stir for 5 mins to form the catalytic micelle.

  • Coupling: Add 4-Methoxy-2-iodoaniline and the alkyne. Add Et₃N.

  • Reaction: Stir vigorously at 80°C for 6–10 hours.

    • Self-Validation Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The disappearance of the iodoaniline spot (

      
      ) and appearance of a fluorescent blue spot (
      
      
      
      ) indicates indole formation.
  • Workup: Cool to RT. Extract with minimal EtOAc (green chemistry: reduce solvent). The surfactant remains in the water layer.

  • Purification: Flash column chromatography on silica gel.

SynthesisWorkflow Start Start: 4-Methoxy-2-iodoaniline Micelle Form Pd(OAc)2 Micelles (TPGS-750-M / H2O) Start->Micelle Coupling Add Alkyne + Base (Sonogashira/Cyclization) Micelle->Coupling Check Checkpoint: TLC Analysis (Disappearance of Amine) Coupling->Check Check->Coupling Incomplete Workup Green Extraction (Recycle Aqueous Phase) Check->Workup Complete Product Pure 6-Methoxyindole Workup->Product

Caption: Micellar Pd-catalyzed synthesis workflow for methoxy-indoles with integrated validation checkpoints.

Protocol B: Tubulin Polymerization Inhibition Assay

Rationale: To verify if the methoxy-indole derivative acts via the colchicine site, a turbidity assay is more reliable than simple cell viability (MTT) assays.

Methodology:

  • Reagent Prep: Prepare purified tubulin protein (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) containing 1 mM GTP.

  • Blanking: Calibrate the spectrophotometer at 350 nm using a blank buffer at 37°C.

  • Induction: Add the test compound (dissolved in DMSO, final conc. 5 µM) to the tubulin solution. Include a Positive Control (Combretastatin A-4) and a Negative Control (DMSO only).

  • Measurement: Measure absorbance at 350 nm every 30 seconds for 60 minutes at 37°C.

  • Data Analysis:

    • Self-Validation: The Negative Control must show a sigmoidal curve (nucleation, elongation, steady state).

    • Result: An active methoxy-indole will suppress the elongation phase, resulting in a flat line similar to Combretastatin A-4.

Therapeutic Verticals & Expert Insights

Oncology: The Tubulin Connection

Research confirms that 6-methoxyindoles are potent inhibitors of tubulin polymerization. The methoxy group at C6 mimics the steric and electronic properties of the methoxy groups on the A-ring of colchicine. This allows the indole to wedge into the hydrophobic pocket at the


-

tubulin interface, preventing microtubule assembly and causing cell cycle arrest at the G2/M phase [4].
CNS: Serotonin & Melatonin Mimicry

5-Methoxyindoles are privileged for CNS targets. The 5-methoxy group is metabolically robust compared to the 5-hydroxy group of serotonin, allowing for better blood-brain barrier (BBB) penetration and oral bioavailability.

  • Melatonin Agonists: N-acetyl-5-methoxytryptamine (Melatonin) regulates circadian rhythms. Synthetic analogs (e.g., Agomelatine) utilize the naphthalene bioisostere but maintain the methoxy-like electronic density to bind MT1/MT2 receptors [5].

Inflammation: COX Inhibition

Indomethacin, a 5-methoxyindole derivative, is a classic NSAID. The 5-methoxy group fits into a hydrophobic cleft in the COX enzyme. Recent studies show that replacing the 5-methoxy with larger lipophilic groups (e.g., difluoromethoxy) can alter selectivity towards COX-2, reducing gastric side effects [6].

References

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. International Journal of Molecular Sciences, 2022. Link

  • Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by OXi8006. Bioorganic & Medicinal Chemistry, 2013. Link

  • Synthesis of 2-Substituted Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 2021. Link

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole. Molecules, 2025. Link

  • 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of Medicinal Chemistry, 1996. Link

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 2012. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Use of 1-(Methoxymethyl)-1H-indol-4-amine in Organic Synthesis

Introduction: A Versatile Building Block for Kinase Inhibitor Synthesis In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Among the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Kinase Inhibitor Synthesis

In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Among the vast array of functionalized indoles, 1-(Methoxymethyl)-1H-indol-4-amine has emerged as a pivotal building block, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its strategic importance is underscored by its role as a key intermediate in the synthesis of Golidocitinib (AZD4205), a potent and selective Janus kinase 1 (JAK1) inhibitor.[3][4] The methoxymethyl (MOM) protecting group on the indole nitrogen offers a balance of stability and facile cleavage, allowing for sequential functionalization of the indole core. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this versatile intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(Methoxymethyl)-1H-indol-4-amine is provided in the table below.

PropertyValueSource
CAS Number 1482844-01-8[5][6]
Molecular Formula C₁₀H₁₂N₂O[5]
Molecular Weight 176.22 g/mol [5][6]
Appearance Off-white to light yellow solidInferred from related compounds
Solubility Soluble in common organic solvents such as DCM, THF, and MeOHInferred from synthetic procedures

Synthetic Protocols

The synthesis of 1-(Methoxymethyl)-1H-indol-4-amine is typically achieved through a two-step sequence starting from the commercially available 4-nitro-1H-indole. This involves the protection of the indole nitrogen with a methoxymethyl (MOM) group, followed by the reduction of the nitro group.

Workflow for the Synthesis of 1-(Methoxymethyl)-1H-indol-4-amine

Synthesis_Workflow Start 4-Nitro-1H-indole Step1 Step 1: N-Protection (MOM-Cl, Base) Start->Step1 Intermediate 1-(Methoxymethyl)-4-nitro-1H-indole Step1->Intermediate Step2 Step 2: Nitro Reduction (e.g., Fe/AcOH or H₂, Pd/C) Intermediate->Step2 Product 1-(Methoxymethyl)-1H-indol-4-amine Step2->Product

Caption: Synthetic workflow for 1-(Methoxymethyl)-1H-indol-4-amine.

Step 1: Synthesis of 1-(Methoxymethyl)-4-nitro-1H-indole

Introduction: The protection of the indole nitrogen is a crucial first step to prevent side reactions in subsequent transformations. The methoxymethyl (MOM) group is a suitable choice as it is stable under various reaction conditions and can be readily removed under acidic conditions.[7][8]

Reaction Scheme:

Protocol:

  • Materials:

    • 4-Nitro-1H-indole

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Chloromethyl methyl ether (MOM-Cl)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure: a. To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-nitro-1H-indole (1.0 equivalent) in anhydrous THF dropwise. b. Stir the resulting mixture at 0 °C for 30 minutes. c. Add chloromethyl methyl ether (1.1 equivalents) dropwise to the reaction mixture at 0 °C. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. g. Extract the aqueous layer with ethyl acetate (3 x volumes). h. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(Methoxymethyl)-4-nitro-1H-indole.

Expected Yield: 85-95%

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.0-7.2 (m, 4H, Ar-H), 5.4 (s, 2H, N-CH₂-O), 3.4 (s, 3H, O-CH₃).

  • Mass Spectrometry (ESI+): m/z = 207.07 [M+H]⁺.

Step 2: Synthesis of 1-(Methoxymethyl)-1H-indol-4-amine

Introduction: The reduction of the nitro group to a primary amine is a common and well-established transformation in organic synthesis. Several methods can be employed, including catalytic hydrogenation or the use of reducing metals in acidic media. The choice of reducing agent can be critical to avoid cleavage of the MOM protecting group.[9][10]

Reaction Scheme:

Protocol (Method A: Iron in Acetic Acid):

  • Materials:

    • 1-(Methoxymethyl)-4-nitro-1H-indole

    • Ethanol (EtOH)

    • Acetic acid (AcOH)

    • Iron powder (Fe)

    • Water

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure: a. To a solution of 1-(Methoxymethyl)-4-nitro-1H-indole (1.0 equivalent) in a mixture of ethanol and acetic acid, add iron powder (5.0 equivalents). b. Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. c. Monitor the reaction progress by TLC. d. Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing the filter cake with ethanol. e. Concentrate the filtrate under reduced pressure to remove the ethanol. f. Dilute the residue with water and ethyl acetate. g. Carefully neutralize the aqueous layer with saturated aqueous NaHCO₃ solution until the pH is approximately 7-8. h. Separate the layers and extract the aqueous layer with ethyl acetate (3 x volumes). i. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield 1-(Methoxymethyl)-1H-indol-4-amine.

Expected Yield: 70-85%

Protocol (Method B: Catalytic Hydrogenation):

  • Materials:

    • 1-(Methoxymethyl)-4-nitro-1H-indole

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Palladium on carbon (10% Pd/C, 5-10 mol%)

    • Hydrogen gas (H₂)

  • Procedure: a. To a solution of 1-(Methoxymethyl)-4-nitro-1H-indole (1.0 equivalent) in methanol or ethyl acetate, add 10% Pd/C. b. Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature. c. Monitor the reaction progress by TLC. d. Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent. e. Concentrate the filtrate under reduced pressure to afford 1-(Methoxymethyl)-1H-indol-4-amine, which may be pure enough for the next step or can be further purified by column chromatography.

Expected Yield: 90-99%

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.1-6.5 (m, 4H, Ar-H), 5.3 (s, 2H, N-CH₂-O), 3.8 (br s, 2H, NH₂), 3.3 (s, 3H, O-CH₃).

  • Mass Spectrometry (ESI+): m/z = 177.10 [M+H]⁺.

Application in the Synthesis of Golidocitinib (AZD4205)

1-(Methoxymethyl)-1H-indol-4-amine serves as a crucial precursor in the multi-step synthesis of the JAK1 inhibitor, Golidocitinib. The 4-amino group provides a handle for the introduction of the pyrimidine core of the final molecule through a nucleophilic substitution or a coupling reaction. The MOM-protected indole nitrogen allows for selective reactions at other positions of the indole ring before its eventual deprotection in the final stages of the synthesis.

Illustrative Synthetic Pathway to a Golidocitinib Intermediate

Golidocitinib_Intermediate Start 1-(Methoxymethyl)-1H-indol-4-amine Coupling Coupling Reaction (e.g., Buchwald-Hartwig) Start->Coupling Reagent Substituted Pyrimidine (e.g., 2,4-dichloropyrimidine) Reagent->Coupling Intermediate N-(1-(Methoxymethyl)-1H-indol-4-yl)- substituted-pyrimidin-amine Coupling->Intermediate

Caption: Coupling of 1-(Methoxymethyl)-1H-indol-4-amine with a substituted pyrimidine.

This initial coupling is followed by further elaborations on the pyrimidine ring and the indole C3 position, ultimately leading to the final complex structure of Golidocitinib. The strategic use of the MOM protecting group is vital for the successful execution of this synthetic route.

Conclusion

1-(Methoxymethyl)-1H-indol-4-amine is a valuable and strategically important building block in organic synthesis, particularly for the construction of complex, biologically active molecules like kinase inhibitors. The synthetic protocols provided herein offer reliable and scalable methods for its preparation. The careful choice of protecting group strategy and reaction conditions is paramount to achieving high yields and purity. As the demand for novel targeted therapeutics continues to grow, the utility of such well-designed intermediates will undoubtedly increase, making a thorough understanding of their synthesis and reactivity essential for researchers in the field of drug discovery and development.

References

  • Golidocitinib. New Drug Approvals. [Link]

  • The flow diagram of synthesize intermediate V-5 in method 1. ResearchGate. [Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. [Link]

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline. PMC. [Link]

  • Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. [Link]

  • Preparation method of 4-aminoindole.
  • Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • 4-nitroindole. Organic Syntheses Procedure. [Link]

  • What is the best protecting group(s) to protect the SH which is connected to C2 of indole? ResearchGate. [Link]

  • 1-Methoxyindole. PubChem. [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. MDPI. [Link]

  • Synthetic route for the synthesis of title compound (4a-i). ResearchGate. [Link]

  • 1H-Indole, 5-methoxy-. the NIST WebBook. [Link]

  • Aziridine synthesis through a base-promoted cascade oxidative protocol. ACS. [Link]

  • 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses Procedure. [Link]

  • Protection of Indole by Aminal. SynArchive. [Link]

  • United States Patent. Googleapis. [Link]

  • Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. [Link]

  • 4-Nitro-1H-indole. PubChem. [Link]

  • Preparation method of 4-methoxyphenethylamine.
  • Abstract 979: Discovery of the JAK1 selective kinase inhibitor AZD4205. ResearchGate. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC. [Link]

  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PMC. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. Chemical and Pharmaceutical Bulletin. [Link]

  • Design and Development of Heterocycloaddition Reactions of Aza-Oxyallylcationic Intermediates for Chemical Synthesis. ACS. [Link]

  • 4-Aminoindole. Chem-Impex. [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace. [Link]

  • Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. [Link]

Sources

Application

Protecting Group Architectures for 1-(Methoxymethyl)-1H-indol-4-amine

Application Note: Strategic Orthogonality in Indole Synthesis Executive Summary The scaffold 1-(Methoxymethyl)-1H-indol-4-amine presents a unique challenge in medicinal chemistry. It contains a nucleophilic aniline-like...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Orthogonality in Indole Synthesis

Executive Summary

The scaffold 1-(Methoxymethyl)-1H-indol-4-amine presents a unique challenge in medicinal chemistry. It contains a nucleophilic aniline-like nitrogen at C4 and an acid-labile methoxymethyl (MOM) acetal protecting the indole nitrogen (N1).

The primary synthetic conflict arises from the acid lability of the MOM group . Standard amine protecting groups like Boc (tert-butyloxycarbonyl) require acidic deprotection (TFA or HCl), which risks premature cleavage of the N1-MOM group. Consequently, "standard" peptide coupling strategies often fail or result in complex mixtures.

This Application Note defines orthogonal protection strategies that allow selective manipulation of the C4-amine without compromising the N1-MOM integrity. We recommend Fmoc (base-labile) and Trifluoroacetyl (mild nucleophile-labile) as the superior alternatives to Boc for this specific scaffold.

Strategic Analysis & Decision Matrix

The Chemical Environment
  • N1-MOM Group: An

    
    -acetal. Stable to bases, nucleophiles, and mild reducing agents. Highly unstable  to Brønsted acids (TFA, HCl) and Lewis acids (
    
    
    
    ,
    
    
    ).
  • C4-Amine: Electron-rich, aniline-like. Prone to oxidation and participates in lone-pair donation into the indole ring, increasing electron density at C3.

Selection Logic

To functionalize the C4-amine while retaining the N1-MOM, the protecting group (PG) must be removable under non-acidic conditions.

  • Strategy A (Total Orthogonality): Use Fmoc . Removed by secondary amines (piperidine).[1][2] Completely orthogonal to MOM.

  • Strategy B (Electronic Tuning): Use Trifluoroacetyl (TFAc) . Strongly electron-withdrawing; deactivates the ring (preventing C3 side reactions). Removed by mild aqueous base (

    
     or 
    
    
    
    ).
  • Strategy C (Hydrogenolysis): Use Cbz . Removed by

    
    . Caution: Risk of reducing the indole double bond.
    
Decision Tree (Visualization)

PG_Selection cluster_legend Legend Start Start: 1-(MOM)-1H-indol-4-amine Q1 Goal: Functionalize C4-Amine? Start->Q1 Q2 Is C3-Regioselectivity Critical? Q1->Q2 Yes Res_Boc AVOID: Boc (Acid Labile) Incompatible with MOM retention Q1->Res_Boc If Acid Deprotection Required (Risky) Res_Fmoc RECOMMENDATION: Fmoc (Base Labile) Max Orthogonality Q2->Res_Fmoc No (Need mild deprotection) Res_TFAc RECOMMENDATION: Trifluoroacetyl (Mild Base Labile) Deactivates Ring Q2->Res_TFAc Yes (Need to deactivate ring) key Green: Recommended | Red: Avoid | Blue: Specific Use Case

Figure 1: Decision matrix for selecting the optimal protecting group based on downstream synthetic requirements.

Detailed Protocols

Protocol A: Fmoc Protection (The "Gold Standard")

Objective: Install a base-labile group to allow peptide coupling or modification without touching the acid-sensitive MOM group.

Reagents:

  • 1-(Methoxymethyl)-1H-indol-4-amine (1.0 eq)

  • Fmoc-Cl (9-Fluorenylmethyl chloroformate) (1.1 eq) or Fmoc-OSu (1.1 eq)

  • Pyridine (3.0 eq) or

    
     (aq)
    
  • Dichloromethane (DCM) or 1,4-Dioxane

Procedure:

  • Dissolution: Dissolve the indole amine (1.0 eq) in DCM (

    
    ).
    
  • Base Addition: Add Pyridine (3.0 eq) at

    
    .
    
    • Note: For acid-sensitive substrates, pyridine is preferred over

      
       to avoid basicity-induced side reactions, though Fmoc is stable to tertiary amines.
      
  • Acylation: Add Fmoc-Cl (1.1 eq) portion-wise over 15 minutes.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (usually 30% EtOAc/Hex).

  • Workup: Quench with saturated

    
    . Extract with DCM.[3][4] Wash organic layer with brine.[5]
    
  • Purification: Flash chromatography on silica gel.

Deprotection (Validation): To remove Fmoc: Treat with 20% Piperidine in DMF for 30 minutes at RT. The MOM group remains 100% intact.

Protocol B: Trifluoroacetylation (Electronic Deactivation)

Objective: Protect the amine while electronically deactivating the indole ring. This is crucial if subsequent steps involve electrophiles (e.g., bromination) that might otherwise attack the electron-rich C3 position.

Reagents:

  • Trifluoroacetic anhydride (TFAA) (1.2 eq)

  • Triethylamine (

    
    ) (2.0 eq)
    
  • DCM (Anhydrous)

Procedure:

  • Setup: Dissolve starting material in anhydrous DCM at

    
     under 
    
    
    
    .
  • Addition: Add

    
     followed by dropwise addition of TFAA.
    
    • Caution: Exothermic. Control temperature <

      
      .
      
  • Completion: Stir 1 hour at

    
    .
    
  • Workup: Wash with cold saturated

    
    . Dry over 
    
    
    
    .[5]
    • Note: The product is stable on silica but less polar than the free amine.

Selective Deprotection:

  • Method:

    
     (3 eq) in MeOH/Water (10:1) at RT for 2 hours.
    
  • Result: Cleaves the trifluoroacetamide to the free amine. MOM group remains intact. (MOM is stable to hydroxide/carbonate bases).

Protocol C: MOM Deprotection (The "Endgame")

Objective: Remove the N1-MOM group at the end of the synthesis.

Critical Safety Note: MOM deprotection releases formaldehyde . Perform in a well-ventilated fume hood.

Reagents:

  • Boron Tribromide (

    
    ) (1M in DCM) - Preferred for stubborn substrates
    
  • OR Trifluoroacetic Acid (TFA) (Neat or 50% in DCM)

Procedure (


 Method - High Yield): 
  • Cooling: Cool a solution of the protected indole in DCM to

    
    .
    
  • Addition: Add

    
     (2–3 eq) dropwise.
    
  • Reaction: Stir at

    
     for 1 hour, then warm to 
    
    
    
    .
  • Quench: Carefully quench with saturated

    
     (Gas evolution!).
    
  • Workup: Extract with DCM/MeOH (9:1) to ensure solubility of the free indole.

Comparative Data Analysis

Table 1: Stability Profile of Protecting Groups on 1-(MOM)-1H-indol-4-amine

Protecting GroupInstallation YieldStability to Acid (TFA)Stability to Base (Piperidine)Stability to Mild Base (

)
Orthogonal to MOM?
Boc High (>90%)Unstable StableStableNO (Both acid labile)
Fmoc Good (75-85%)StableUnstable StableYES
Trifluoroacetyl High (>90%)StableUnstableUnstable YES
Cbz Good (80%)Stable (mostly)StableStableYES (Requires

)

Workflow Visualization

Workflow Start Start: 1-(MOM)-Indol-4-amine Step1 Step 1: Protection (Fmoc-Cl / Pyridine) Start->Step1 Inter Intermediate: Fmoc-NH-Indole-MOM Step1->Inter >85% Yield Step2 Step 2: Synthetic Ops (e.g., C3-Arylation) Inter->Step2 Step3 Step 3: Fmoc Removal (20% Piperidine) Step2->Step3 Final Final: Target-NH2-Indole-MOM Step3->Final Orthogonal Cleavage

Figure 2: Experimental workflow for Fmoc-based orthogonal synthesis.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[6][7] Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (Standard reference for stability profiles).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Comprehensive review of Fmoc/Boc/Alloc strategies).

  • Katritzky, A. R., et al. (1999).[6] Synthesis of Trifluoroacetamides. Synthesis, 1999, 55-57.[6] (Protocol for Trifluoroacetylation).[8]

  • BenchChem Technical Support. (2025). N-Protecting Group Removal from Indole Derivatives. (Specific protocols for Indole N-deprotection).

  • Sundberg, R. J. (1996). Indoles.[5][9][10][11][12] Academic Press. (Reactivity of the indole 4-position).

Sources

Method

Application Note: Large-Scale Synthesis of 1-(Methoxymethyl)-1H-indol-4-amine Derivatives

Executive Summary The 4-aminoindole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore core for numerous kinase inhibitors (e.g., PIM, FLT3, and RIPK2 inhibitors). Functionalization a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-aminoindole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore core for numerous kinase inhibitors (e.g., PIM, FLT3, and RIPK2 inhibitors). Functionalization at the C4 position of indole is synthetically challenging due to the natural nucleophilicity gradient of the indole ring (C3 > C2 > C4/5/6/7).

This guide details a robust, scalable process for synthesizing 1-(methoxymethyl)-1H-indol-4-amine starting from commercially available 4-nitroindole. The protocol prioritizes process safety —specifically regarding the handling of the carcinogen chloromethyl methyl ether (MOM-Cl)—and reaction efficiency using catalytic hydrogenation.

Key Performance Indicators (KPIs)
ParameterTarget Specification
Overall Yield > 75% (over 2 steps)
Purity (HPLC) > 98.5% (a/a)
Scale Suitability 100 g to 5 kg batches
Critical Hazard MOM-Cl (Carcinogen), Pd/C (Pyrophoric)

Synthetic Strategy & Pathway

The synthesis relies on a "Protect-then-Reduce" strategy. Direct reduction of 4-nitroindole without protection is possible, but the resulting free 4-aminoindole is prone to oxidation (darkening) and complicates subsequent regioselective functionalization. The Methoxymethyl (MOM) group acts as a robust orthogonal protecting group that is stable to basic lithiation conditions often used in later diversification steps.

Mechanistic Flow (Graphviz)

SyntheticPathway Start 4-Nitroindole (Starting Material) Step1 Step 1: N-Alkylation (NaH, MOM-Cl, DMF) Start->Step1 Deprotonation (0°C) Inter 1-(MOM)-4-nitroindole (Intermediate) Step1->Inter SN2 Attack Step2 Step 2: Catalytic Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Reductive Transformation Product 1-(MOM)-1H-indol-4-amine (Target Scaffold) Step2->Product >98% Yield Deriv Derivatization (Amides/Ureas) Product->Deriv Library Gen

Caption: Linear synthetic flow from 4-nitroindole to the target amine, highlighting the critical intermediate and reaction types.

Detailed Experimental Protocols

Protocol A: Large-Scale N-Protection (The MOM Group)

Safety Alert: Chloromethyl methyl ether (MOM-Cl) is an OSHA-regulated carcinogen. This reaction must be performed in a closed system or a high-efficiency fume hood with a scrubber.

Reagents:

  • 4-Nitroindole (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

  • MOM-Cl (1.2 equiv)

  • DMF (Anhydrous, 10 vol)

Procedure:

  • Setup: Charge a dry reactor (inerted with N2) with anhydrous DMF and cool to 0°C.

  • Deprotonation: Add NaH portion-wise. Caution: Hydrogen gas evolution. Allow to stir for 15 minutes.

  • Substrate Addition: Add 4-nitroindole as a solution in minimal DMF dropwise over 30 minutes. Maintain internal temperature < 5°C. The solution will turn deep red/brown (indolyl anion). Stir for 45 minutes at 0°C to ensure complete deprotonation.

  • Electrophile Addition: Add MOM-Cl via a pressure-equalizing addition funnel (or syringe pump for scale >100g) dropwise. Critical Process Parameter (CPP): Exothermic reaction; do not exceed 10°C internal temp.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Cool back to 0°C. Quench carefully with saturated NH4Cl solution.

  • Workup: Dilute with water and extract with Ethyl Acetate (EtOAc).[1] Wash organics with LiCl (5% aq) to remove DMF, followed by brine. Dry over Na2SO4.[1][2]

  • Purification: Recrystallization from Hexane/EtOAc is preferred for scale >100g. Flash chromatography is viable for smaller batches.

Checkpoint: The product, 1-(methoxymethyl)-4-nitro-1H-indole , should appear as a yellow solid.

  • 1H NMR Diagnostic: Look for the MOM methylene singlet at ~5.4 ppm and the methoxy singlet at ~3.2 ppm.

Protocol B: Catalytic Hydrogenation (Nitro Reduction)

Safety Alert: Dry Pd/C is pyrophoric. Always handle as a water-wet paste or under inert atmosphere.

Reagents:

  • 1-(MOM)-4-nitroindole (1.0 equiv)

  • 10% Pd/C (50% water wet) (10 wt% loading relative to substrate)

  • Methanol (15 vol)

  • Hydrogen Gas (Balloon or 50 psi Parr Shaker)

Procedure:

  • Catalyst Charge: Under N2 flow, charge the hydrogenation vessel with the Pd/C catalyst.

  • Solvent: Gently add Methanol. Do not add dry catalyst to solvent containing air (fire hazard).

  • Substrate: Add the nitro-indole intermediate.

  • Hydrogenation:

    • Lab Scale (<10g): Purge with H2 balloon (x3) and stir vigorously at RT for 4-6 hours.

    • Process Scale (>100g): Use a Parr autoclave. Pressurize to 40-50 psi H2. Stir at RT. Exotherm monitoring is required; keep < 40°C to prevent side reactions.

  • Monitoring: Monitor consumption of starting material by HPLC or TLC. The amine product is more polar than the nitro starting material.

  • Filtration: Filter the reaction mixture through a Celite pad to remove Pd/C. Keep the filter cake wet with water/solvent at all times to prevent ignition.

  • Isolation: Concentrate the filtrate to yield 1-(methoxymethyl)-1H-indol-4-amine as a viscous oil or low-melting solid.

Derivatization & Application

The resulting 4-aminoindole is a versatile nucleophile. Below is a standard workflow for generating kinase inhibitor libraries via urea formation.

Protocol C: Urea Synthesis (Kinase Inhibitor Motif)

Reagents:

  • 1-(MOM)-1H-indol-4-amine (1.0 equiv)

  • Isocyanate (R-NCO) (1.1 equiv) OR Phenyl chloroformate + Amine (R-NH2)

  • Dichloromethane (DCM) (10 vol)

  • Triethylamine (1.5 equiv - if using chloroformate)

Procedure:

  • Dissolve the amine in DCM at 0°C.

  • Add the isocyanate dropwise.

  • Stir at RT for 2-4 hours. The urea product often precipitates from DCM, allowing for filtration-based isolation (high throughput friendly).

Process Logic & Troubleshooting (Graphviz)

ProcessLogic Issue1 Issue: Incomplete N-Alkylation Sol1 Fix: Check NaH quality; Ensure dry DMF. Issue1->Sol1 Issue2 Issue: Darkening of Amine Product Sol2 Fix: Oxidation. Store under Argon/N2; Use immediately. Issue2->Sol2 Issue3 Issue: Pd/C Ignition Sol3 Fix: Use 50% water-wet catalyst; Nitrogen purge before H2. Issue3->Sol3

Caption: Troubleshooting matrix for common scale-up failure modes.

References

  • Kinase Inhibitor Design

    • Review of Azaindole and Indole Kinase Inhibitors. MDPI. (2014).
  • MOM Protection Methodologies

    • Protection of Indole by Aminal (MOM). SynArchive.[3] Standard protocols for NaH/MOM-Cl protection of nitrogen heterocycles.

  • Catalytic Hydrogenation Safety

    • Scale-Up Safety Guide. Stanford Environmental Health & Safety. (2023).[4] Protocols for handling pyrophoric catalysts and large-scale hydrogenation.

  • 4-Aminoindole Synthesis

    • Synthesis of 4-amino-1H-indole derivatives. Organic Syntheses / NIH. General routes for nitro-reduction in indole systems.

Sources

Application

Application Note: Indole Derivatives in Advanced Materials Science

High-Performance Organic Semiconductors, Corrosion Inhibitors, and Chemosensors Executive Summary Indole (1H-benzo[b]pyrrole) is classically associated with pharmaceutical chemistry; however, its electron-rich -conjugate...

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Organic Semiconductors, Corrosion Inhibitors, and Chemosensors

Executive Summary

Indole (1H-benzo[b]pyrrole) is classically associated with pharmaceutical chemistry; however, its electron-rich


-conjugated system and rigid bicyclic structure make it a scaffold of immense utility in materials science. This guide addresses the technical application of indole derivatives in three high-value sectors: Organic Electronics (OLEDs/OPVs) , Corrosion Inhibition , and Fluorescent Chemosensing .

This document provides researchers with actionable protocols for synthesizing key scaffolds (such as indolo[3,2-b]carbazoles), fabricating devices, and validating performance through electrochemical and spectroscopic methodologies.

Part 1: Indole-Based Organic Semiconductors

Focus Application: Hole Transport Materials (HTMs) for OLEDs and Perovskite Solar Cells.

The Material Advantage

Indole derivatives, particularly indolo[3,2-b]carbazoles (ICz) , have emerged as superior alternatives to traditional amines in organic light-emitting diodes (OLEDs). Their planar, rigid structure suppresses non-radiative decay, while their high triplet energy (


 eV) makes them excellent hosts for phosphorescent emitters.

Key Physicochemical Properties:

  • High Hole Mobility:

    
     due to strong 
    
    
    
    -
    
    
    stacking.
  • Thermal Stability: High glass transition temperatures (

    
    C) prevent morphological degradation.
    
  • Tunable HOMO/LUMO: Functionalization at the N-positions allows precise energy level alignment.

Synthesis Strategy: Indolo[3,2-b]carbazole

The synthesis of ICz derivatives typically involves a double Fischer indole synthesis or an oxidative coupling strategy. The protocol below details the synthesis of a soluble derivative suitable for spin-coating.

DOT Diagram: ICz Synthesis & Device Integration

ICz_Workflow Figure 1: Synthetic workflow for Indolo[3,2-b]carbazole Hole Transport Materials. Start Starting Materials (Indole + Aldehyde) Step1 Condensation (Acid Catalyst) Start->Step1 Inter Intermediate (Bis(indolyl)methane) Step1->Inter Step2 Oxidative Cyclization (e.g., I2/DMSO or Pd-cat) Inter->Step2 Product Indolo[3,2-b]carbazole (Crude) Step2->Product Purify Purification (Sublimation/Column) Product->Purify Device Device Fabrication (Spin Coating HTL) Purify->Device

Part 2: Corrosion Inhibition in Aggressive Media

Focus Application: Protection of Mild Steel in Acidic Environments (HCl/H₂SO₄).

Mechanism of Action

Indole derivatives function as mixed-type inhibitors (blocking both anodic dissolution and cathodic hydrogen evolution). The nitrogen atom's lone pair and the


-electron cloud facilitate adsorption onto the metal surface, forming a protective barrier.

Adsorption Isotherm: The adsorption typically follows the Langmuir Isotherm , described by:



Where:
  • 
     = Inhibitor concentration[1][2][3][4]
    
  • 
     = Surface coverage (calculated from Impedance data)
    
  • 
     = Equilibrium constant (related to Gibbs free energy 
    
    
    
    )
Electrochemical Impedance Spectroscopy (EIS)

EIS is the gold standard for validating inhibitor efficiency. It distinguishes between solution resistance (


) and charge transfer resistance (

). An increase in

directly correlates to inhibition efficiency.
DOT Diagram: EIS Testing Workflow

EIS_Workflow Figure 2: Electrochemical Impedance Spectroscopy (EIS) workflow for corrosion testing. Prep Sample Prep (Polishing 120-2000 grit) OCP OCP Stabilization (30 mins) Prep->OCP Perturb AC Perturbation (10mV Amplitude) OCP->Perturb Sweep Frequency Sweep (100 kHz - 10 mHz) Perturb->Sweep Nyquist Nyquist Plot Analysis (Semicircle Diameter) Sweep->Nyquist Calc Calculate Efficiency %IE = (Rct - Rct0)/Rct Nyquist->Calc

Part 3: Fluorescent Chemosensors

Focus Application: "Turn-On" Detection of Zinc (


) or Mercury (

) Ions.
Sensing Mechanism

Indole-based sensors often utilize Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF) .

  • Off State: The lone pair on the receptor (e.g., Schiff base nitrogen) quenches the indole fluorescence via PET.

  • On State: Metal binding locks the lone pair, inhibiting PET and restoring strong fluorescence (often blue/cyan emission).

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of Indolo[3,2-b]carbazole (ICz) Derivative

Target: 5,11-dihydroindolo[3,2-b]carbazole (Parent scaffold).[5]

Reagents:

  • Indole (20 mmol)

  • Triethyl orthoformate (10 mmol)

  • p-Toluenesulfonic acid (p-TSA) (catalytic)

  • Solvent: Methanol (Step 1), Iodine/DMSO (Step 2)

Procedure:

  • Condensation: Dissolve indole (2.34 g) and triethyl orthoformate (1.48 g) in MeOH (50 mL). Add p-TSA (0.1 g). Stir at reflux for 4 hours. The intermediate, triindolylmethane, may precipitate.

  • Oxidative Cyclization: Isolate the intermediate and re-dissolve in DMSO. Add Iodine (

    
    , 10 mol%) and heat to 120°C for 12 hours.
    
  • Workup: Pour the reaction mixture into ice-cold sodium thiosulfate solution (to quench iodine). Filter the precipitate.

  • Purification: Recrystallize from toluene or sublime under high vacuum (

    
    C, 
    
    
    
    Torr) for electronic-grade purity.
Protocol B: Electrochemical Corrosion Testing (EIS)

Standard: ASTM G106-89.[6]

System Setup:

  • Working Electrode (WE): Mild steel coupon (

    
     exposed area).
    
  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Counter Electrode (CE): Platinum wire/mesh.

  • Electrolyte: 1M HCl (aggressive medium).

Step-by-Step:

  • Surface Prep: Polish WE with SiC paper (grades 400 to 2000). Degrease with acetone, rinse with deionized water, and dry in warm air.

  • Immersion: Immerse electrodes in 1M HCl (with and without indole inhibitor, e.g., 100-1000 ppm).

  • Stabilization: Monitor Open Circuit Potential (OCP) for 30 minutes until drift is

    
    .
    
  • Measurement: Apply a sinusoidal AC voltage (10 mV rms) at OCP. Sweep frequency from 100 kHz to 10 mHz .

  • Data Analysis: Fit the Nyquist plot data to a Randles equivalent circuit (

    
    ).
    

Data Table: Expected Results (Example)

Inhibitor Conc.[1][2][4][7] (ppm)

(

)

(

)
Inhibition Efficiency (%)
0 (Blank)15.2180-
10085.49582.2
500145.66089.5
1000210.34292.7
Protocol C: Fluorescent Sensor Titration ( Detection)

Target: Determination of Detection Limit (LOD).

Procedure:

  • Stock Solution: Prepare a

    
     M stock solution of the indole probe (e.g., Indole-3-salicylhydrazide) in 
    
    
    
    .
  • Titration: Dilute to

    
     in a quartz cuvette. Add aliquots of 
    
    
    
    solution (
    
    
    equiv).
  • Measurement: Record fluorescence emission spectra (

    
    ) after each addition.
    
  • Analysis: Plot Integrated Fluorescence Intensity (

    
    ) vs. 
    
    
    
    .
  • LOD Calculation:

    
    , where 
    
    
    
    is the standard deviation of the blank and
    
    
    is the slope of the linear range.

References

  • Corrosion Inhibition (Mild Steel/HCl)

    • Title: Corrosion inhibition of indole-3-acetic acid on mild steel in 0.5 M HCl.[1][3]

    • Source: ResearchGate / Journal of M
    • URL:[Link]

  • OLED Materials (Indolo[3,2-b]carbazole)

    • Title: Indolo[3,2-b]carbazole Derivatives Exhibiting Hole Conductivity in Organic Light-Emitting Diodes.[5][8]

    • Source: Russian Journal of Physical Chemistry A.[8]

    • URL:[Link]

  • Fluorescent Sensors (Zn2+ Detection)

    • Title: An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish.[9]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Electrochemical Protocols

    • Title: ASTM G106-89 Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements.
    • Source: ASTM Intern
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing Synthesis of 1-(Methoxymethyl)-1H-indol-4-amine

This technical guide details the optimization of 1-(Methoxymethyl)-1H-indol-4-amine synthesis. It is designed for medicinal chemists and process development scientists encountering yield bottlenecks or reproducibility is...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimization of 1-(Methoxymethyl)-1H-indol-4-amine synthesis. It is designed for medicinal chemists and process development scientists encountering yield bottlenecks or reproducibility issues.

Executive Summary & Strategic Route Analysis

The target molecule, 1-(Methoxymethyl)-1H-indol-4-amine , is a critical scaffold often used in kinase inhibitor development. The amine at the C4 position is electron-rich and prone to oxidation, while the methoxymethyl (MOM) group at N1 is acid-sensitive.

The Yield Trap: The most common failure mode is not the final reduction, but the initial protection step where competitive C-alkylation (at C3) or MOM-Cl hydrolysis reduces throughput. Furthermore, the final amine is unstable in air; yields often "disappear" during workup due to oxidative polymerization.

Recommended Synthetic Pathway: We prioritize the 4-Nitroindole Route over the 4-Aminoindole route. Protecting the nitrogen of 4-aminoindole directly is chemically risky due to selectivity issues between the aniline nitrogen and the indole nitrogen.

Workflow Visualization:

SynthesisWorkflow Start 4-Nitroindole Step1 Step 1: N-Alkylation (NaH, MOM-Cl, DMF) 0°C to RT Start->Step1 Deprotonation Inter 1-MOM-4-nitroindole Step1->Inter SN2 Attack Step2 Step 2: Nitro Reduction (Pd/C, H2 or Zn/NH4Cl) Neutral pH Inter->Step2 Chemoselective Red. End 1-(Methoxymethyl)-1H-indol-4-amine Step2->End Isolation (Inert)

Figure 1: Optimized synthetic workflow for 1-(Methoxymethyl)-1H-indol-4-amine.

Phase 1: N-Alkylation Optimization (The Critical Step)

Objective: Maximize N1-alkylation over C3-alkylation and prevent MOM-Cl decomposition.

The Problem: Regioselectivity & Reagent Quality

Indole anions are ambident nucleophiles. While N1 is the harder nucleophile, factors stabilizing the transition state at C3 can lead to significant byproducts. Additionally, MOM-Cl (Chloromethyl methyl ether) hydrolyzes rapidly in the presence of trace moisture, lowering the effective stoichiometry.

Troubleshooting Guide: N-Alkylation
SymptomProbable CauseCorrective Action
Low Conversion (<50%) MOM-Cl hydrolysisReagent Check: MOM-Cl degrades to HCl and formaldehyde. Distill MOM-Cl before use or increase equivalents to 1.5–2.0 eq. Ensure solvent is anhydrous.
C3-Alkylated Byproduct Solvent/Ion PairingSwitch Solvent: Change from THF to DMF or DMSO . Polar aprotic solvents dissociate the Na-Indole ion pair, increasing electron density on the Nitrogen, favoring N-alkylation [1].
Purple/Dark Reaction Indole OxidationInert Atmosphere: Degas DMF thoroughly. The indole anion is electron-rich and oxidizes easily. Run strictly under Argon/N2.
Exotherm/Runaway Fast DeprotonationTemp Control: Add NaH at 0°C. Indole deprotonation is fast; MOM-Cl addition must be slow to prevent localized heating which degrades the reagent.
Optimized Protocol: N-MOM Protection
  • Preparation: Flame-dry a round-bottom flask. Cool to 0°C under Argon.

  • Solvation: Dissolve 4-nitroindole (1.0 eq) in anhydrous DMF (0.2 M concentration). Note: DMF is superior to THF for regioselectivity here.

  • Deprotonation: Add NaH (60% dispersion, 1.2 eq) portion-wise.[1] Stir at 0°C for 30 min. Evolution of H2 gas must cease.

  • Alkylation: Add MOM-Cl (1.2–1.5 eq) dropwise via syringe.

    • Critical: If MOM-Cl is old, use 1.5 eq.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc).[2]

  • Quench: Cool to 0°C. Quench with Sat. NaHCO3 (Not water alone, to neutralize any HCl from MOM-Cl hydrolysis).

  • Workup: Extract with EtOAc. Wash organic layer with water (x3) to remove DMF. Dry over Na2SO4.[2][3]

Phase 2: Nitro Reduction (The Delicate Step)

Objective: Reduce the nitro group to an amine without cleaving the acid-sensitive MOM group.

The Problem: MOM Stability vs. Reduction Power

Standard nitro reductions often use acidic media (Fe/AcOH, SnCl2/HCl). These are forbidden as they will cleave the MOM acetal, reverting the molecule to the unprotected indole or polymerizing it.

Troubleshooting Guide: Nitro Reduction
SymptomProbable CauseCorrective Action
MOM Cleavage (Product is 4-aminoindole) Acidic ConditionsAvoid Acid: Do NOT use Fe/Acetic Acid or SnCl2. Use neutral hydrogenation (Pd/C, MeOH) or Zn/NH4Cl [2].
Incomplete Reduction (Hydroxylamine intermediate) Catalyst PoisoningSulfur Poisoning: If the starting material contained sulfur traces (from DMF/DMSO), the Pd catalyst will die. Wash the Step 1 product thoroughly or use Raney Nickel .
Product turns black upon isolation Amine OxidationOxidative Instability: 4-Aminoindoles are unstable. Do not store. Proceed immediately to the next step or store as a frozen benzene solution under Argon.
Optimized Protocol: Catalytic Hydrogenation (Method A - Preferred)
  • Setup: Dissolve 1-MOM-4-nitroindole in MeOH or EtOAc .

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Reaction: Hydrogenate at 1 atm (balloon) or 30 psi (Parr shaker) at RT for 2–6 hours.

  • Workup: Filter through Celite under an inert atmosphere (N2 blanket) if possible. Concentrate via rotary evaporator at <40°C.

Alternative Protocol: Zn/NH4Cl (Method B - If Halogens Present)

If your scaffold has sensitive halogens (Cl/Br) that Pd/H2 might strip, use this mild chemical reduction.

  • Dissolve substrate in EtOH/Water (3:1) .

  • Add NH4Cl (5 eq) and Zinc powder (5 eq).

  • Reflux for 1–2 hours.

  • Filter zinc, extract with EtOAc.

Decision Tree: Troubleshooting Yield Loss

Troubleshooting Issue Yield Loss Observed StepCheck Which Step? Issue->StepCheck Step1 Step 1: Alkylation StepCheck->Step1 Step2 Step 2: Reduction StepCheck->Step2 C_Alk Byproduct: C3-Alkylation? Step1->C_Alk StartMat Recovered Starting Material? Step1->StartMat DeMOM MOM Group Lost? Step2->DeMOM Black Product Tarry/Black? Step2->Black Solvent Switch to DMF Lower Temp to 0°C C_Alk->Solvent Yes Reagent MOM-Cl Hydrolyzed. Distill or Increase Eq. StartMat->Reagent Yes Acid Reaction too Acidic. Switch to Pd/C or Zn/NH4Cl DeMOM->Acid Yes Oxid Air Oxidation. Use Ar Glovebox or Acylate immediately Black->Oxid Yes

Figure 2: Diagnostic logic for identifying and resolving yield loss.

Frequently Asked Questions (FAQ)

Q: Can I use K2CO3 instead of NaH for the MOM protection? A: Generally, no. Indole (pKa ~16) is a weak acid. K2CO3 in acetone/DMF is often too weak to fully deprotonate the indole at a rate that competes with MOM-Cl hydrolysis. NaH provides irreversible deprotonation, ensuring the nucleophile is ready before the electrophile degrades [3].

Q: How do I store the 1-(Methoxymethyl)-1H-indol-4-amine? A: You shouldn't. 4-Aminoindoles are notoriously unstable. If storage is mandatory, store as a solid under Argon at -20°C. Ideally, telescope the amine directly into the next coupling reaction (e.g., amide coupling or reductive amination).

Q: My MOM-Cl is old. Can I use it? A: Check for a white precipitate (paraformaldehyde) or an acrid HCl smell. If present, the titer is low. You can try using 2.0–3.0 equivalents, but the acidity from HCl byproducts may harm the reaction. Fresh or distilled MOM-Cl is strongly advised.

Q: Why DMF over THF? A: In THF, the sodium cation coordinates tightly with the indole nitrogen, shielding it. This can allow the "softer" C3 position to attack the electrophile. DMF solvates the cation, leaving the "naked" indole anion, which reacts predominantly at the harder Nitrogen center [1].

References

  • Sundberg, R. J. (1996). Indoles.[4][5][6] Academic Press. (Standard text on Indole reactivity and regioselectivity of alkylation).

  • Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds. Retrieved from [Link]

  • Somei, M., et al. (2018). Preparation of 1-Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. Heterocycles.

Sources

Optimization

Technical Support Center: Synthesis of 1-(Methoxymethyl)-1H-indol-4-amine

Welcome to the technical support center for the synthesis of 1-(Methoxymethyl)-1H-indol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Methoxymethyl)-1H-indol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction to the Synthesis

The synthesis of 1-(Methoxymethyl)-1H-indol-4-amine typically involves the protection of the indole nitrogen of 4-aminoindole using a methoxymethyl (MOM) group. While seemingly straightforward, this transformation presents a significant chemoselectivity challenge due to the presence of two nucleophilic nitrogen atoms: the indole N1-H and the exocyclic C4-NH2. The choice of reaction conditions is therefore critical to favor the desired N1-alkylation and minimize the formation of side products.

A common synthetic approach is the deprotonation of 4-aminoindole with a suitable base, followed by quenching with chloromethyl methyl ether (MOM-Cl). This guide will address the potential pitfalls and side reactions associated with this method.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, their probable causes, and recommended solutions.

Problem 1: Low Yield of the Desired Product and a Complex Mixture of Products

Observation: After the reaction and work-up, TLC and/or LC-MS analysis shows multiple spots/peaks, with only a small amount corresponding to the desired 1-(Methoxymethyl)-1H-indol-4-amine.

Probable Causes & Solutions:

  • Lack of Chemoselectivity: The primary cause of a product mixture is the competing N-alkylation at the 4-amino group and potential bis-alkylation. The relative nucleophilicity of the indole nitrogen and the exocyclic amine is highly dependent on the reaction conditions.

    • Solution 1: Choice of Base and Solvent: The pKa of the indole N-H is significantly higher than that of the anilinic N-H, meaning the indole nitrogen is less acidic. Using a strong base like sodium hydride (NaH) in an aprotic solvent like THF or DMF at low temperatures (e.g., 0 °C) is crucial to selectively deprotonate the indole nitrogen. Weaker bases or protic solvents can lead to a higher proportion of C4-amino group alkylation.

    • Solution 2: Controlled Stoichiometry of MOM-Cl: Use of a slight excess (1.05-1.1 equivalents) of MOM-Cl is recommended. A large excess will significantly increase the likelihood of bis-alkylation. It is advisable to add the MOM-Cl slowly to the cooled, deprotonated indole solution to maintain a low concentration of the electrophile.

  • Degradation of Starting Material: 4-Aminoindole can be unstable and prone to oxidation or polymerization, especially under harsh basic conditions or upon prolonged exposure to air.

    • Solution: Ensure the 4-aminoindole starting material is of high purity and has been stored under an inert atmosphere. It is recommended to use freshly purified 4-aminoindole if its quality is in doubt. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential.

  • Side Reactions of MOM-Cl: Chloromethyl methyl ether is a highly reactive and carcinogenic alkylating agent.[1] It can react with any nucleophilic species present in the reaction mixture.

    • Solution: Ensure all reagents and solvents are anhydrous, as water will consume MOM-Cl to form formaldehyde and HCl, which can complicate the reaction.

Problem 2: Isolation of an Isomeric Side Product

Observation: A significant side product is isolated and characterized as 4-(methoxymethylamino)-1H-indole (the C4-amino alkylated product).

Probable Cause: The reaction conditions favored the alkylation of the more nucleophilic 4-amino group. This can happen if a weaker base is used, or if the reaction temperature is too high, allowing for proton exchange and equilibration.

Solution:

  • Re-evaluate Base and Temperature: Switch to a stronger, non-nucleophilic base such as NaH or KH. Perform the deprotonation step at 0 °C or even lower temperatures before the addition of MOM-Cl.

  • Protecting Group Strategy: If chemoselective N1-alkylation remains problematic, consider a two-step approach:

    • Protect the 4-amino group with a suitable protecting group that can be selectively removed later (e.g., a Boc group).

    • Perform the N1-MOM protection on the resulting N-protected 4-aminoindole.

    • Selectively deprotect the 4-amino group.

Problem 3: Formation of a Bis-Alkylated Product

Observation: A product with a higher molecular weight is detected, corresponding to 1-(methoxymethyl)-4-(methoxymethylamino)-1H-indole.

Probable Cause: An excess of MOM-Cl was used, or the reaction was allowed to run for too long at a higher temperature, leading to alkylation at both nitrogen atoms.

Solution:

  • Strict Stoichiometric Control: Carefully control the amount of MOM-Cl used (1.05-1.1 equivalents).

  • Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to obtain the 4-aminoindole starting material?

A1: 4-Aminoindole is often prepared by the reduction of 4-nitroindole.[2] A common method involves the use of iron powder in acetic acid and ethanol.[2] It is crucial to ensure the complete reduction of the nitro group, as any residual 4-nitroindole can be a difficult-to-remove impurity in the subsequent steps. Another route involves the cyclization of N-(2-methyl-3-nitrophenyl)ethanamide followed by reduction.[3]

Q2: How can I purify the final product, 1-(Methoxymethyl)-1H-indol-4-amine, from the various side products?

A2: Purification is typically achieved by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from the less polar bis-alkylated product and the more polar C4-alkylated and unreacted starting material.

Q3: My 4-aminoindole starting material is a dark, tarry substance. Can I still use it?

A3: It is highly recommended to purify the 4-aminoindole before use. Dark coloration often indicates oxidation or polymerization, which can lead to lower yields and a more complex product mixture in the subsequent protection step. Recrystallization or column chromatography can be used for purification.

Q4: Are there any safer alternatives to MOM-Cl?

A4: Yes, while MOM-Cl is common, its high reactivity and carcinogenicity are concerns.[1] An alternative is to use dimethoxymethane in the presence of an acid catalyst, which is an acetal exchange reaction.[1] However, the acidic conditions may not be suitable for all substrates.

Q5: What is the expected yield for the N-methoxymethylation of 4-aminoindole?

A5: The yield can vary significantly depending on the purity of the starting materials and the precise reaction conditions. With careful optimization to ensure chemoselectivity, yields in the range of 60-80% can be expected. However, without strict control, the yield of the desired product can be much lower.

Visualizing the Reaction Pathways

To better understand the potential outcomes of the reaction, the following diagrams illustrate the desired reaction and the formation of major side products.

SynthesisPathways Start 4-Aminoindole + MOM-Cl DesiredProduct 1-(Methoxymethyl)-1H-indol-4-amine Start->DesiredProduct Desired N1-Alkylation (Strong Base, Low Temp) SideProduct1 4-(Methoxymethylamino)-1H-indole Start->SideProduct1 Competing C4-Alkylation (Weaker Base, Higher Temp) SideProduct2 Bis-alkylated Product Start->SideProduct2 Bis-Alkylation (Excess MOM-Cl) SideProduct1->SideProduct2 Further Alkylation

Caption: Reaction pathways in the MOM protection of 4-aminoindole.

Summary of Potential Side Products

Side Product Structure Reason for Formation Prevention Strategy
4-(Methoxymethylamino)-1H-indoleAlkylation at the C4-amino groupNon-selective reaction conditions (weak base, high temperature)Use a strong base (e.g., NaH) at low temperature (0 °C)
1-(Methoxymethyl)-4-(methoxymethylamino)-1H-indoleAlkylation at both nitrogen atomsExcess MOM-Cl, prolonged reaction timeUse 1.05-1.1 eq. of MOM-Cl, monitor reaction closely
Unreacted 4-AminoindoleStarting MaterialIncomplete reactionEnsure sufficient equivalents of base and MOM-Cl, adequate reaction time
4-NitroindoleImpurity from starting material synthesisIncomplete reduction of 4-nitroindolePurify 4-aminoindole starting material before use

Experimental Protocol: N-Methoxymethylation of 4-Aminoindole

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 4-Aminoindole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Chloromethyl methyl ether (MOM-Cl)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and then place the flask under high vacuum to remove residual hexane.

  • Add anhydrous THF to the flask, and cool the resulting suspension to 0 °C in an ice bath.

  • Dissolve 4-aminoindole (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Slowly add MOM-Cl (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ProtocolWorkflow A Preparation of NaH in THF at 0 °C B Addition of 4-Aminoindole Solution A->B C Deprotonation (Stir at 0 °C) B->C D Addition of MOM-Cl at 0 °C C->D E Reaction at Room Temperature (Monitoring) D->E F Quenching with NH4Cl (aq) E->F G Aqueous Work-up and Extraction F->G H Drying and Concentration G->H I Purification by Chromatography H->I

Caption: Experimental workflow for the synthesis of 1-(Methoxymethyl)-1H-indol-4-amine.

References

  • Chem-Impex. (n.d.). 4-Aminoindole. Retrieved from [Link]

  • Total-Synthesis.com. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Tang, C., et al. (2024). N-Heterocyclic Carbene-Catalyzed Regio- and Enantioselective C7-Alkylation of 4-Aminoindoles with α-Bromoenals. Organic Letters.
  • Yang, L., et al. (2021). Iridium-Catalyzed Regio- and Enantioselective C7-Allylic Alkylation of 4-Aminoindoles. Organic Letters.
  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • Google Patents. (2013). CN103420895A - Preparation method of 4-aminoindole.
  • Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Indole Amine Reaction Troubleshooting

[1] Status: Online Operator: Senior Application Scientist Ticket ID: IND-TRP-001 Subject: Diagnostic & Recovery Protocols for Failed Indole Amine Reactions Overview Welcome to the Indole Amine Technical Support Hub. You...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Online Operator: Senior Application Scientist Ticket ID: IND-TRP-001 Subject: Diagnostic & Recovery Protocols for Failed Indole Amine Reactions

Overview

Welcome to the Indole Amine Technical Support Hub. You are likely here because your reaction turned into an intractable black tar, your regioisomers are inseparable, or your cyclization stalled.

Indole amines (tryptamines, serotonergics, synthetic analogs) possess a unique electronic duality: they are electron-rich aromatics susceptible to oxidative polymerization, yet they function as ambident nucleophiles (N1 vs. C3). This guide bypasses generic advice to address the specific mechanistic failures inherent to this scaffold.

Category 1: Stability & Decomposition

"My reaction mixture turned black/tarry immediately upon heating or standing."

Diagnosis: Oxidative Polymerization. Indoles are electron-rich heterocycles.[1] In the presence of oxygen and light, they undergo radical oxidation initiated at the C3 position, leading to indolenine intermediates that rapidly polymerize or ring-open to form kynurenine derivatives (e.g., N-formylkynurenine).

Troubleshooting Protocol:

VariableStandard PracticeCorrective Action (The "Fix")
Atmosphere "Sealed tube"Strict Inert Gas: Sparge all solvents with Argon for 15 mins before adding the indole. N2 is often insufficient for highly sensitive analogs.
Solvents Ethers (THF, Et2O)Scavenge Peroxides: Indoles react with peroxides in aged ethers. Test solvents with peroxide strips or distill over Na/Benzophenone immediately prior to use.
Work-up Acidic extractionNeutralize Quickly: Acidic conditions accelerate oxidative dimerization. Quench with saturated NaHCO3 or phosphate buffer (pH 7.4) immediately.[1]
Storage Free base in fridgeSalt Formation: Store as HCl, Fumarate, or Oxalate salts. The protonated amine stabilizes the molecule against oxidation.
Category 2: Regioselectivity (N1 vs. C3)

"I am trying to alkylate the nitrogen (N1), but I'm getting C3-alkylated byproducts (or vice versa)."

Diagnosis: Ambident Nucleophilicity Failure. The indole anion is an ambident nucleophile. The N1 position is a "hard" nucleophile (charge-controlled), while the C3 position is a "soft" nucleophile (orbital-controlled). The outcome depends strictly on the Hard-Soft Acid-Base (HSAB) match between your base, solvent, and electrophile.

Decision Logic:

IndoleRegioselectivity Start Target Regioisomer? N1 Target: N1-Alkylation (Hard Nucleophile) Start->N1 C3 Target: C3-Alkylation (Soft Nucleophile) Start->C3 BaseN Base: NaH, KH, or Cs2CO3 (Dissociated Ion Pair) N1->BaseN BaseC Reagent: Grignard (R-MgBr) or Lewis Acid (Zn, In) C3->BaseC SolventN Solvent: DMF, DMSO, NMP (Polar Aprotic) BaseN->SolventN MechN Mechanism: Ionic Attack (Charge Controlled) SolventN->MechN SolventC Solvent: CH2Cl2, Toluene (Non-polar / Non-dissociating) BaseC->SolventC MechC Mechanism: Chelation/Orbital Control (Mg coordinates N1, directing C3) SolventC->MechC

Figure 1: Decision tree for controlling Indole Regioselectivity based on HSAB theory.

FAQ: How do I force N1 alkylation on a stubborn substrate?

  • The "Cesium Effect": Switch from NaH to Cs2CO3 in DMF or Acetonitrile. The large Cesium cation forms a "loose" ion pair with the indole nitrogen, making the N-anion more "naked" and reactive toward electrophiles [1].

  • Phase Transfer: Use 50% NaOH/Toluene with Tetrabutylammonium bromide (TBAB).

FAQ: How do I force C3 alkylation?

  • Magnesium Chelation: Use EtMgBr (Grignard). The Mg atom coordinates to the N1 nitrogen but blocks it sterically and electrostatically, directing the electrophile to the C3 position via a 6-membered transition state [2].

Category 3: Cyclization Failures (Pictet-Spengler)

"My tryptamine plus aldehyde reaction is stuck. I see the starting material, but no tetrahydro-beta-carboline (THBC)."

Diagnosis: Iminium Ion Bottleneck. The Pictet-Spengler reaction requires two distinct steps: (1) Formation of the imine (Schiff base) and (2) Electrophilic closure (5-endo-trig). If the reaction fails, it is usually because the iminium ion (the reactive species) is not forming or is hydrolyzing back to the aldehyde.

Troubleshooting Protocol:

  • Check the "Oxonium" Trap:

    • Issue: If you are using an aldehyde dimethyl acetal, it requires strong acid to generate the reactive oxonium species.

    • Fix: Switch to the free aldehyde if possible. If using acetal, use TFA/DCM (1:1) under strictly anhydrous conditions.

  • The "Dry" Requirement:

    • Issue: Water is a byproduct of imine formation. In equilibrium, water pushes the reaction backward (hydrolysis).

    • Fix: Add activated 4Å Molecular Sieves to the reaction vessel. This is non-negotiable for unreactive ketones.

  • Acid Strength Ladder:

    • Mild (Reactive aldehydes): Acetic Acid in Methanol.

    • Moderate: TFA in DCM.

    • Aggressive (Unreactive ketones): Reflux in Toluene with p-TsOH (Dean-Stark trap to remove water).

Special Case: Tryptamine Hydrochloride If starting with Tryptamine·HCl, you do not need extra acid. The salt provides the proton source. However, solubility in DCM may be poor. Switch to Methanol/TFA.

Category 4: Purification & Isolation

"My product streaks across the TLC plate and I lose 50% of my yield on the silica column."

Diagnosis: Silanol Interaction.[2][3] Indole amines are basic.[2] They hydrogen-bond strongly to the acidic silanol (Si-OH) groups on standard silica gel, leading to "streaking" (tailing) and irreversible adsorption.

The "Amine-Modified" Protocol:

MethodProcedureWhy it works
TEA Pre-wash Flush the silica column with eluent containing 1% Triethylamine (TEA) before loading the sample.TEA binds to the acidic sites on the silica, "capping" them so your product flows freely [3].
Ammonia Dopant Use DCM/MeOH/NH4OH (e.g., 90:9:1) as the eluent.[2]The ammonia competes for binding sites and keeps the amine product deprotonated (free base).
Alumina Switch Use Neutral or Basic Alumina instead of silica.[4]Alumina lacks the acidic protons that cause retention of amines.

Visualizing the Workflow:

Purification Input Crude Indole Amine Check TLC Check: Streaking? Input->Check Normal Standard Silica (DCM/MeOH) Check->Normal No Modified TEA-Deactivated Silica (1% Et3N) Check->Modified Yes (Standard) Alumina Neutral Alumina (No acidic protons) Check->Alumina Yes (Severe)

Figure 2: Purification media selection for basic indole amines.

References
  • Joubert, N. et al. (2013). Regioselective N-alkylation of indoles: a review. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Stöckigt, J. et al. (2011). The Pictet-Spengler reaction in nature and in organic chemistry.[5][6] Natural Product Reports. Available at: [Link]

  • Biotage Technical Notes. (2023). Is there an easy way to purify organic amines? Available at: [Link]

  • University of Rochester. Chromatography: The Solid Phase. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of N-Substituted Indoles

Current Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting N-Functionalization (Alkylation, Arylation, and Michael Addition) Core Concept: The Ambident Nucleophile Paradox Before troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting N-Functionalization (Alkylation, Arylation, and Michael Addition)

Core Concept: The Ambident Nucleophile Paradox

Before troubleshooting specific failures, you must understand the root cause. Indole is an ambident nucleophile .

  • C3 Position: Kinetically favored. The HOMO coefficient is highest at C3, making it a "soft" nucleophile prone to attack by soft electrophiles or under neutral/acidic conditions.

  • N1 Position: Thermodynamically favored (usually). The N-H bond is the acidic site (pKa ~21 in DMSO). Deprotonation creates a hard nucleophile at Nitrogen, but the negative charge is delocalized into the ring.

The Golden Rule: To secure N1 selectivity, you must break the N-H bond completely before introducing the electrophile, or use a catalyst that specifically ligates the nitrogen.

Module A: N-Alkylation (Classical SN2)

Common Symptom: "I am getting a mixture of N1-alkylated product and C3-alkylated byproduct, or no reaction at all."

Troubleshooting Guide (Q&A)

Q: Why is C3-alkylation competing with my N-alkylation? A: You are likely operating under "soft" conditions. If the base is too weak or the cation coordinates tightly to the nitrogen, the C3 carbon remains the primary nucleophile.

  • Fix: Switch to "Hard/Hard" conditions. Use a hard base (NaH, KOtBu) in a polar aprotic solvent (DMF, DMSO, NMP) to create a "naked" indolyl anion. The high dielectric constant separates the cation (Na+/K+) from the indolyl anion, freeing the Nitrogen to attack.

Q: My substrate has base-sensitive groups (esters/nitriles). NaH is destroying them. A: Switch to Phase Transfer Catalysis (PTC) . This allows you to use inorganic bases (KOH/NaOH) in a biphasic system (Toluene/Water) or solid-liquid interface.

  • Protocol Adjustment: Use 5-10 mol% Tetrabutylammonium bromide (TBAB) or 18-Crown-6. The catalyst shuttles the hydroxide into the organic phase as a "naked" ion, allowing milder deprotonation without bulk hydrolysis.

Q: The reaction works for Methyl Iodide but fails for Benzyl Bromide. A: Steric hindrance at the electrophile or the indole C2/C7 positions.

  • Fix: Increase temperature to 60-80°C. If C3-alkylation increases, switch to Cs₂CO₃ in Acetonitrile (MeCN). The "Cesium Effect" aids in solubility and forms a looser ion pair than Potassium, often improving N-selectivity for difficult substrates.

Decision Matrix: Optimization Strategy

IndoleAlkylation Start Start: N-Alkylation Issue BaseSensitive Base Sensitive Groups? Start->BaseSensitive PTC Use Phase Transfer Catalysis (KOH/Toluene/TBAB) BaseSensitive->PTC Yes StrongBase Can use Strong Base? BaseSensitive->StrongBase No NaH_DMF Standard: NaH / DMF / 0°C StrongBase->NaH_DMF Yes C3_Issue C3-Alkylation Observed? NaH_DMF->C3_Issue SolventSwitch Switch Solvent: DMSO or HMPA (Dissociate Ion Pair) C3_Issue->SolventSwitch High C3 % Cesium Use Cs2CO3 / MeCN / Reflux C3_Issue->Cesium Steric Issues

Caption: Workflow for selecting the correct base/solvent system to maximize N1-regioselectivity.

Module B: N-Arylation (Buchwald-Hartwig & Ullmann)

Common Symptom: "The reaction stalls at 20% conversion," or "The catalyst dies (turns black/precipitates)."

Troubleshooting Guide (Q&A)

Q: Why is my Buchwald-Hartwig reaction failing with Aryl Iodides? A: Counter-intuitively, Aryl Iodides can poison Pd-catalysts in amine couplings. The iodide ion binds too strongly to the Palladium, preventing the amine (indole) coordination or reductive elimination.

  • Fix: Switch to Aryl Bromides . If you must use Iodides, use a specialized precatalyst system or add a silver salt (AgOTf) to scavenge the iodide (though this is expensive).

Q: Which Ligand should I use? My standard PPh3 isn't working. A: Indoles are poor nucleophiles compared to primary amines. You need electron-rich, bulky phosphine ligands to facilitate the reductive elimination step.

  • Recommendation: Use XPhos , BrettPhos , or tBuXPhos . These are the "gold standard" for difficult N-arylations.

Q: I need a cheaper alternative to Palladium. A: Use Copper-Catalyzed Ullmann Coupling .

  • Caveat: Traditional Ullmann requires 140°C+.[1]

  • Modern Protocol: Use a diamine ligand like DMEDA (N,N'-Dimethylethylenediamine) or L-Proline . This lowers the activation energy, allowing reaction at 80-110°C.

Comparative Data: Catalyst Systems
FeatureBuchwald-Hartwig (Pd)Ullmann (Cu)
Primary Issue Cost, Air Sensitivity, Iodide PoisoningHigh Temperature, Solubility
Best Halide Ar-Br > Ar-Cl >> Ar-IAr-I > Ar-Br
Key Ligand BrettPhos , XPhosDMEDA , 1,10-Phenanthroline
Base NaOtBu (Strong), Cs₂CO₃ (Weak)K₃PO₄, K₂CO₃
Solvent Toluene, DioxaneDMSO, DMF, Toluene

Module C: Substrate Specifics (Electronic Effects)

Common Symptom: "My 5-Nitroindole won't react," or "My 5-Methoxyindole gives C3 products."

The pKa Factor

The acidity of the N-H bond dictates the ease of deprotonation.

SubstrateSubstituent EffectpKa (DMSO) [1]Troubleshooting Tip
5-Nitroindole Strong EWG~17.0Highly Acidic. Easy to deprotonate, but the anion is a poor nucleophile (stabilized). Requires higher temps or better leaving groups (Iodides/Triflates).
Indole (Parent) Standard21.0Standard NaH/DMF works.
5-Methoxyindole EDG~22.5Less Acidic. Harder to deprotonate. The ring is electron-rich, making C3 highly reactive. Must use strong bases (NaH) to force N1 selectivity.

Confirmed Protocols

Protocol A: Standard N-Alkylation (High Selectivity)

Best for: Simple alkyl halides, robust substrates.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve Indole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.

    • Checkpoint: Wait for H₂ evolution to cease (approx. 30 mins). The solution usually turns yellow/red (indolyl anion formation).

  • Addition: Add Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Warm to Room Temp (RT). Stir 1-3 hours.

  • Quench: Pour carefully into ice water. Extract with EtOAc.

Protocol B: Copper-Catalyzed N-Arylation (Cost-Effective)

Best for: Aryl Iodides, large scale.

  • Reagents: Combine Indole (1.0 equiv), Aryl Iodide (1.2 equiv), CuI (5 mol%) , and K₃PO₄ (2.0 equiv) in a pressure tube.

  • Ligand: Add DMEDA (10-20 mol%) .

  • Solvent: Add Toluene or Dioxane (degassed).

  • Heat: Seal and heat to 110°C for 12-24 hours.

    • Note: The reaction mixture often turns blue/green.

  • Workup: Filter through a celite pad to remove copper salts.

Visualizing the Mechanism: Why C3 vs N1?

IndoleMechanism cluster_Pathways Reaction Pathways Indole Indole Neutral Anion Indolyl Anion (Delocalized) Indole->Anion NaH/K2CO3 (Deprotonation) MgSalt Mg/Zn Salt (Coordination) Indole->MgSalt Grignard/Lewis Acid Base Base (B-) N_Attack N1-Alkylation (Hard Nucleophile) Anion->N_Attack Polar Aprotic Solvent (Free Anion) C_Attack C3-Alkylation (Soft Nucleophile) Anion->C_Attack Protic/Non-polar (Ion Pairing) MgSalt->C_Attack Chelation Control

Caption: Mechanistic divergence. Free anions in polar solvents favor N1; Ion-pairing or metal chelation favors C3.

References

  • Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data.Link

  • Rubottom, G. M., & Chabala, J. C. (1981). Alkylation of Indole Derivatives.[1][2][3][4][5][6][7] Organic Syntheses.[6][8][9] (Classic reference for phase transfer methods).

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[10] Link (Definitive guide on Ligand selection).

  • Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles.[1][9][11] Journal of the American Chemical Society. Link (The foundational Ullmann-type protocol).

  • BenchChem Protocols. N-Alkylation of 7-Fluoro-1H-indole.Link (General procedural grounding for substituted indoles).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-(Methoxymethyl)-1H-indol-4-amine and 4-Aminoindole for Synthetic Chemistry

Introduction In the landscape of medicinal chemistry and materials science, indole derivatives serve as foundational scaffolds for a vast array of functional molecules.[1] Among these, 4-aminoindoles are particularly val...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, indole derivatives serve as foundational scaffolds for a vast array of functional molecules.[1] Among these, 4-aminoindoles are particularly valuable building blocks due to the presence of two reactive nitrogen centers and an electron-rich aromatic system, enabling diverse synthetic transformations.[1][2] This guide provides an in-depth comparison of the reactivity of two closely related yet distinct 4-aminoindole derivatives: the unprotected 4-aminoindole and its N1-protected counterpart, 1-(Methoxymethyl)-1H-indol-4-amine.

The strategic decision to protect the indole nitrogen with a methoxymethyl (MOM) group has profound implications for the molecule's reactivity, influencing regioselectivity, stability, and the scope of feasible chemical transformations. For researchers, scientists, and drug development professionals, understanding these nuances is critical for designing efficient and predictable synthetic routes. This document will dissect the electronic and steric differences between these two compounds, supported by experimental data and detailed protocols, to offer a clear rationale for substrate selection in various synthetic contexts.

Structural and Electronic Properties: A Tale of Two Nitrogens

The reactivity of any indole is fundamentally governed by the electron-rich nature of the bicyclic system. The lone pair of electrons on the indole nitrogen (N1) participates in the aromatic π-system, significantly increasing the electron density of the ring, particularly at the C3 position. This makes the indole nucleus highly susceptible to electrophilic attack.[3][4]

4-Aminoindole: The introduction of a potent electron-donating amino group at the C4 position further activates the entire ring system. This heightened electron density enhances the indole's nucleophilicity, making it exceptionally reactive towards electrophiles. However, this molecule presents a significant synthetic challenge: the presence of two N-H bonds (at N1 and the 4-amino group), both of which can exhibit nucleophilic and acidic character depending on the reaction conditions.

1-(Methoxymethyl)-1H-indol-4-amine: In this derivative, the indole N1 proton is replaced by a methoxymethyl (MOM) group. The MOM group is a common protecting group in organic synthesis, valued for its relative stability under neutral and basic conditions and its straightforward removal under acidic conditions.[5][6] Electronically, the N-MOM group is considered to be less activating than the N-H group and can be slightly electron-withdrawing, which can decrease the overall nucleophilicity of the indole ring compared to its unprotected congener.[7] This subtle electronic modulation, combined with the steric presence of the MOM group, critically alters the molecule's reactivity profile.

Diagram: Electronic Influence on the Indole Nucleus

The following diagram illustrates the key electronic features governing the reactivity of both compounds.

G Figure 1. Electronic Properties of 4-Aminoindoles cluster_0 4-Aminoindole cluster_1 1-(MOM)-1H-indol-4-amine A Indole N-H - Acidic Proton - Site of Deprotonation - Nucleophilic Site C C3 Position - Highest Electron Density - Preferred Site for SEAr A->C Donates e- X Reactivity Comparison A->X Competitive N1 Reactivity B 4-Amino Group (-NH2) - Strong Electron-Donating Group - Activates Benzene Ring - Primary Nucleophilic Site B->C Activates Ring C->X High Ring Nucleophilicity D Indole N-MOM - N1 Site Blocked - Slightly Deactivating - Steric Influence F C3 Position - High Electron Density - Main Site for SEAr D->F Reduces e- density (relative to N-H) D->X Selective 4-NH2 Reactivity E 4-Amino Group (-NH2) - Strong Electron-Donating Group - Primary Nucleophilic Site E->F Activates Ring F->X Slightly Reduced Ring Nucleophilicity

Caption: Electronic factors influencing reactivity.

Comparative Reactivity in Key Synthetic Transformations

The primary distinction in reactivity arises from the presence or absence of the N1-MOM protecting group. This single modification dictates the regioselectivity and efficiency of many common reactions.

A. Electrophilic Aromatic Substitution (SEAr)

Electrophilic substitution is a hallmark reaction of indoles, typically occurring at the C3 position.[3] The 4-amino group directs electrophiles to the benzene portion of the indole, with reactions at C7 being reported.[8][9]

  • 4-Aminoindole: Its high electron density makes it extremely reactive towards electrophiles. However, strong acidic conditions required for many SEAr reactions (e.g., Friedel-Crafts) can lead to polymerization or undesired side reactions. Furthermore, the unprotected N1 can compete with the carbon framework for the electrophile.

  • 1-(Methoxymethyl)-1H-indol-4-amine: The N1 position is blocked, preventing electrophilic attack at this site. While the MOM group may slightly temper the ring's nucleophilicity, it often leads to cleaner reactions with more predictable outcomes, as it eliminates a major competing reaction pathway.[7] N-protection is frequently a prerequisite for achieving regioselective C-2 lithiation followed by reaction with an electrophile.[10]

Comparative Data: Electrophilic Acylation

SubstrateReagentConditionsMajor Product(s)YieldReference
4-AminoindoleAcetyl Chloride, Pyridine0 °C to RT4-Acetamidoindole & Di-acylated productsModerate[11]
1-(MOM)-1H-indol-4-amineAcetyl Chloride, Pyridine0 °C to RT1-(MOM)-4-acetamidoindoleHigh[11]

Table 1: Comparison of yields in a typical electrophilic acylation reaction.

B. Nucleophilic Reactivity of the 4-Amino Group

The exocyclic 4-amino group behaves as a typical primary aromatic amine, readily undergoing acylation, alkylation, and other nucleophilic additions.

  • 4-Aminoindole: A significant challenge is achieving selective functionalization of the 4-amino group without concurrent reaction at the indole N1 position. Under basic conditions, the indole N-H is readily deprotonated to form the highly nucleophilic indolyl anion, which can compete for alkylating or acylating agents.

  • 1-(Methoxymethyl)-1H-indol-4-amine: This substrate is ideal for selective modification of the 4-amino group. With the N1 position blocked, reactions proceed cleanly at the exocyclic amine. This allows for the use of a wider range of bases and electrophiles without the risk of N1 side reactions, leading to higher yields and simpler purification.

Diagram: Workflow for Selective N-Acylation

This diagram illustrates the divergent outcomes when acylating the two substrates.

G Figure 2. Reaction Pathways for N-Acylation cluster_0 4-Aminoindole Pathway cluster_1 1-(MOM)-1H-indol-4-amine Pathway start Acylation Reaction (e.g., Acetic Anhydride, Base) A 4-Aminoindole start->A C 1-(MOM)-1H-indol-4-amine start->C B Mixture of Products A->B B1 N1-Acylated Product B->B1 B2 4-N-Acylated Product B->B2 B3 1,4-N,N-Diacylated Product B->B3 D Single Major Product C->D E 1-(MOM)-4-acetamidoindole D->E

Caption: N-Acylation selectivity comparison.

Experimental Protocols

To provide a practical context, detailed procedures for a representative reaction—selective N-acetylation of the 4-amino group—are provided below.

Protocol 1: Acetylation of 1-(Methoxymethyl)-1H-indol-4-amine

Objective: To demonstrate the high selectivity of N-acetylation on the N1-protected indole.

Materials:

  • 1-(Methoxymethyl)-1H-indol-4-amine

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • Acetyl chloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-(Methoxymethyl)-1H-indol-4-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(methoxymethyl)-4-acetamido-1H-indole.

Protocol 2: Acetylation of 4-Aminoindole

Objective: To illustrate the potential for multiple products in the absence of N1-protection.

Materials:

  • Same as Protocol 1, with 4-aminoindole as the starting material.

Procedure:

  • Follow steps 1-8 as described in Protocol 1, using 4-aminoindole (1.0 eq) as the starting material.

  • Analysis of the crude product by ¹H NMR and LC-MS will likely show a mixture of 4-acetamidoindole, 1-acetyl-4-aminoindole, and 1-acetyl-4-acetamidoindole.

  • Purification by flash column chromatography will be more challenging and will yield the desired 4-acetamidoindole along with other acetylated byproducts.

Summary and Recommendations

The choice between 1-(Methoxymethyl)-1H-indol-4-amine and 4-aminoindole is dictated entirely by the desired synthetic outcome.

Feature4-Aminoindole1-(Methoxymethyl)-1H-indol-4-amineRecommendation
Ring Nucleophilicity Very HighHighFor reactions requiring maximal indole ring reactivity (e.g., certain C-C bond formations), 4-aminoindole may offer higher rates, but with potential for side reactions.[8][9]
Selectivity at 4-NH₂ Poor to ModerateExcellentFor selective acylation, alkylation, or other modifications of the 4-amino group, the N-MOM protected version is unequivocally the superior choice.
Handling/Stability Prone to polymerization in strong acid.Generally more stable under a wider range of conditions.For multi-step syntheses involving diverse reagents, N1-protection provides a more robust and predictable platform.[12]
Synthetic Cost Simpler starting material.Requires an additional protection step.For short, direct routes, the cost of protection may be a factor. For complex syntheses, the improved yields and purity often justify the extra step.

Table 2: Decision matrix for substrate selection.

1-(Methoxymethyl)-1H-indol-4-amine offers significant advantages in terms of reaction control and selectivity. By blocking the reactive N1 site, it channels reactivity towards the 4-amino group and the indole carbon framework in a predictable manner, minimizing byproduct formation and simplifying purification. While the unprotected 4-aminoindole is a more direct precursor and possesses slightly higher intrinsic ring nucleophilicity, its utility is often hampered by competing reactions at its two nitrogen centers. For drug development professionals and synthetic chemists aiming for high-yielding, clean, and scalable reactions, the strategic use of N1-protection, as exemplified by 1-(Methoxymethyl)-1H-indol-4-amine, is a cornerstone of modern indole chemistry.

References

  • Title: Iridium-Catalyzed Regio- and Enantioselective C7-Allylic Alkylation of 4-Aminoindoles Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles Source: ACS Publications URL: [Link]

  • Title: Synthesis of a Series of Diaminoindoles Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Nickel(II)-Catalyzed Formal [3+2] Cycloadditions between Indoles and Donor–Acceptor Cyclopropanes Source: MDPI URL: [Link]

  • Title: Catalytic Asymmetric C-7 Friedel–Crafts Alkylation/N-Hemiacetalization of 4-Aminoindoles Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Electrophilic substitution at the indole Source: Organic Chemistry URL: [Link]

  • Title: Protection of Indole by Aminal Source: SynArchive URL: [Link]

  • Title: Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles Source: ResearchGate URL: [Link]

  • Title: Combining Zn Ion Catalysis with Homogeneous Gold Catalysis: An Efficient Annulation Approach to N-Protected Indoles Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Preparation method of 4-aminoindole Source: Google Patents URL
  • Title: Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation Source: Semantic Scholar URL: [Link]

  • Title: Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt Source: NIScPR URL: [Link]

  • Title: Chemoselective N-acylation of indoles using thioesters as acyl source Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Tuning the Electronic Transition Energy of Indole via Substitution Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: 4-Aminoindole 98.0%(GC) Source: PureSynth URL: [Link]

  • Title: Synthesis and Reactions of N-Protected 3-Nitroindoles Source: ResearchGate URL: [Link]

  • Title: Electrophilic Substitution Reactions of Indoles Source: ResearchGate URL: [Link]

Sources

Comparative

A Comparative Guide to Purity Assessment of Synthesized 1-(Methoxymethyl)-1H-indol-4-amine

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. It underpins the reliability of experimental data and t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. It underpins the reliability of experimental data and the safety and efficacy of potential therapeutics. This guide provides an in-depth technical comparison of orthogonal analytical techniques for assessing the purity of the synthesized indole derivative, 1-(Methoxymethyl)-1H-indol-4-amine.

This document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring that each described protocol is a self-validating system. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive purity assessment of this N-protected aminoindole.

The Importance of Orthogonal Methods in Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. Each method relies on different physicochemical principles for separation and detection. Therefore, employing a multi-faceted, or orthogonal, approach is crucial for a comprehensive and reliable purity assessment. For instance, HPLC is excellent for separating and quantifying closely related impurities, while qNMR can provide an absolute purity value without the need for specific impurity reference standards. LC-MS, in turn, is invaluable for identifying unknown impurities. By combining these techniques, a robust and scientifically sound purity profile can be established.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[1] For a molecule like 1-(Methoxymethyl)-1H-indol-4-amine, a reversed-phase HPLC (RP-HPLC) method is typically the first choice due to the compound's moderate polarity.

Causality Behind Experimental Choices for HPLC Method Development
  • Column Selection: A C18 (octadecylsilyl) column is the most common choice for RP-HPLC and serves as an excellent starting point. The nonpolar stationary phase provides good retention for the aromatic indole core. The choice of particle size (e.g., 5 µm or sub-2 µm for UHPLC) will depend on the desired balance between resolution and analysis time.

  • Mobile Phase Selection: A mixture of an aqueous phase and an organic modifier is used.

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower UV cutoff.

    • Aqueous Phase: The pH of the aqueous phase is critical. Since 1-(Methoxymethyl)-1H-indol-4-amine contains a basic amino group, a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) is recommended to ensure the analyte is in its protonated form, leading to sharper peaks and more reproducible retention times.[1]

  • Detection: The indole ring system has a strong UV chromophore, making UV detection a suitable and robust choice. The detection wavelength should be set at the absorption maximum of the analyte (typically around 220 nm and 280 nm for indoles) to maximize sensitivity.

Comparative HPLC Methods

For a comprehensive analysis, employing two orthogonal HPLC methods, such as Reversed-Phase and Normal-Phase, can be beneficial to ensure all potential impurities are detected.

ParameterMethod A: Reversed-Phase HPLC (RP-HPLC)Method B: Normal-Phase HPLC (NP-HPLC)
Stationary Phase C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mmSilica, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (gradient) with 0.1% Formic AcidHexane:Ethyl Acetate (gradient)
Typical Application General purity assessment, separation of non-polar to moderately polar impurities.Separation of polar impurities and isomers.
Experimental Protocol: RP-HPLC Purity Determination
  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions:

    • Column: C18 (Octadecylsilyl), 5 µm particle size, 4.6 mm internal diameter, 250 mm length.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample of 1-(Methoxymethyl)-1H-indol-4-amine in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate report report calculate->report Purity Report

Caption: Workflow for HPLC Purity Assessment.

Quantitative NMR (qNMR): For Absolute Purity Determination

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[2][3][4] The principle of qNMR is based on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[5][6]

Causality Behind Experimental Choices for qNMR
  • Internal Standard Selection: The choice of an internal standard is critical for accurate qNMR. The ideal internal standard should:

    • Be of high, certified purity.

    • Be stable and non-reactive with the analyte and solvent.

    • Have signals in a region of the NMR spectrum that do not overlap with any analyte or impurity signals.

    • Have a simple spectrum with at least one sharp singlet.

    • Be accurately weighable. For 1-(Methoxymethyl)-1H-indol-4-amine, suitable internal standards could include maleic acid, dimethyl sulfone, or 1,4-bis(trimethylsilyl)benzene, depending on the chosen deuterated solvent and the specific chemical shifts of the analyte's protons.[7][8]

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard. Dimethyl sulfoxide-d6 (DMSO-d6) is a good starting choice due to its excellent solubilizing power for a wide range of organic compounds.

  • Acquisition Parameters: To ensure accurate quantification, specific NMR acquisition parameters must be optimized, particularly the relaxation delay (d1), which should be at least 5 times the longest T1 relaxation time of both the analyte and the internal standard. This ensures complete relaxation of all relevant nuclei between scans, leading to accurate signal integration.[2]

Experimental Protocol: qNMR Purity Determination
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg of maleic acid) into an NMR tube.

    • Accurately weigh a slightly larger amount of the 1-(Methoxymethyl)-1H-indol-4-amine sample into the same NMR tube.

    • Add a known volume of deuterated solvent (e.g., 0.6 mL of DMSO-d6) to the NMR tube and ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with optimized quantitative parameters (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Absolute Purity integrate->calculate report report calculate->report Absolute Purity Report

Caption: Workflow for qNMR Absolute Purity Determination.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification

LC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.[9][10] This makes it an ideal tool for the identification and characterization of unknown impurities, even at trace levels.

Causality Behind Experimental Choices for LC-MS
  • Ionization Source: For a molecule like 1-(Methoxymethyl)-1H-indol-4-amine, Electrospray Ionization (ESI) in positive ion mode is generally the most suitable choice. The basic amino group is readily protonated, leading to a strong [M+H]⁺ signal.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap analyzer is highly beneficial. It provides accurate mass measurements, which can be used to determine the elemental composition of impurities, greatly aiding in their identification.

  • Tandem Mass Spectrometry (MS/MS): By selecting the [M+H]⁺ ion of an impurity and subjecting it to collision-induced dissociation (CID), a fragmentation pattern can be obtained. This fragmentation pattern provides valuable structural information that can be used to elucidate the structure of the impurity. For N-methoxymethyl indoles, characteristic fragmentation may involve the loss of the methoxymethyl group.[11]

Potential Impurities in the Synthesis of 1-(Methoxymethyl)-1H-indol-4-amine

The synthesis of 1-(Methoxymethyl)-1H-indol-4-amine likely involves the protection of the indole nitrogen of 4-aminoindole. Potential impurities could include:

  • Unreacted 4-aminoindole: The starting material for the N-protection step.

  • Over-alkylation products: Reaction at the amino group in addition to the indole nitrogen.

  • Byproducts from the protecting group: For example, impurities from the methoxymethyl chloride reagent.

  • Degradation products: Indoles can be susceptible to oxidation or decomposition under certain conditions.[12]

Experimental Protocol: LC-MS Impurity Profiling
  • Instrumentation: An LC-MS system equipped with an ESI source and a high-resolution mass spectrometer.

  • LC Conditions: Similar to the RP-HPLC method described above, but with a mobile phase compatible with MS (e.g., using formic acid instead of non-volatile buffers).

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Mode: Full scan MS to detect all ions, followed by data-dependent MS/MS to obtain fragmentation spectra of the most abundant ions.

  • Data Analysis:

    • Extract ion chromatograms for potential impurities.

    • Determine the accurate mass of each impurity and propose possible elemental compositions.

    • Analyze the MS/MS fragmentation patterns to elucidate the structures of the impurities.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prepare Prepare Sample as for HPLC inject Inject into LC-MS prepare->inject separate LC Separation inject->separate ionize ESI+ Ionization separate->ionize analyze HRMS & MS/MS Analysis ionize->analyze identify Identify Impurity Masses analyze->identify elucidate Elucidate Structures from Fragmentation identify->elucidate report report elucidate->report Impurity Profile Report

Caption: Workflow for LC-MS Impurity Profiling.

Method Validation According to ICH Guidelines

All analytical methods used for purity assessment of pharmaceutical compounds must be validated to ensure they are fit for their intended purpose.[13][14] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a framework for analytical method validation.[4][5][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Tripartite Approach to Ensuring Purity

The purity assessment of a synthesized compound such as 1-(Methoxymethyl)-1H-indol-4-amine requires a rigorous and multi-faceted analytical approach. This guide has outlined a tripartite strategy employing HPLC for high-resolution separation and quantification of impurities, qNMR for absolute purity determination, and LC-MS for the identification of unknown impurities. By understanding the principles behind each technique and making informed experimental choices, researchers can establish a comprehensive and reliable purity profile. Adherence to method validation principles as outlined by the ICH ensures the scientific integrity of the data, which is critical for decision-making in drug discovery and development.

References

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Mestrelab Resources. (2024, September 16). What is qNMR and why is it important? Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Cubic Analytical Solution. (n.d.). Method Validation as per ICH & USP Guidelines. Retrieved from [Link]

  • BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Retrieved from [Link]

  • BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. Retrieved from [Link]

  • Giraud, G., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1234-1243.
  • Celik, S., & Yurdakul, S. (2021). Investigations on Spectroscopic Characterizations, Molecular Docking, NBO, Drug-Likeness, and ADME Properties of 4H-1,2,4-Triazol-4-Amine by Combined Computational Approach. European Journal of Chemistry, 12(4), 401-411.
  • Nakazaki, A., et al. (2013). Deprotection of the methoxymethyl group on 3-spiro-2-oxindole under basic conditions. Chemical & Pharmaceutical Bulletin, 61(5), 587-591.
  • Interchim. (n.d.). Method Development HPLC. Retrieved from [Link]

  • Niessen, W. M. A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 52(10), 548-554.
  • An, C., et al. (2014). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 12(4), 2136-2149.
  • Bakshi, M., & Singh, S. (2002). Recent Advances in Characterization of Impurities: Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis, 2(3), 231-246.
  • Dong, M. W. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Jia, Y., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB for Brain and Cognitive Scientists. IntechOpen.
  • Noureddine, A., et al. (2021). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Journal of Molecular Structure, 1245, 131061.
  • Patel, K., et al. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. International Journal of Pharmaceutical Sciences and Research, 11(11), 5436-5448.
  • ResearchGate. (2014, August 29). HPLC method development - can anyone help? Retrieved from [Link]

  • Bouyahya, A., et al. (2024, July 11). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org.
  • Chen, J., et al. (2023, November 3). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org.
  • SynArchive. (n.d.). Protection of Indole by Aminal. Retrieved from [Link]

  • Agilent. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]

  • ResearchGate. (2017, December 18). What do common indole impurities look like? Retrieved from [Link]

  • Singh, V., et al. (2019). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 24(24), 4473.
  • Sharma, V., et al. (2017). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 7(57), 35787-35819.
  • ResearchGate. (2014, January 5). What is the best protecting group(s) to protect the SH which is connected to C2 of indole? Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • Arkivoc. (n.d.). An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine.
  • Menéndez, J. C. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
  • AWS. (2024, January 1). Synthesis, crystal structure and spectroscopic study of (E)-2-methoxy-4-((1- phenylethylimino)methyl)phenol.

Sources

Validation

A Researcher's Guide to the Cytotoxic Evaluation of Novel Indole Derivatives

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a vast array of biologically active compounds.[1] Its inherent properties, such as high bioavai...

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a vast array of biologically active compounds.[1] Its inherent properties, such as high bioavailability and chemical versatility, have made it a focal point in the quest for novel anticancer agents.[1][2] This has led to the development and FDA approval of several indole-based drugs for cancer therapy.[1] This guide provides a comprehensive framework for researchers and drug development professionals on the cytotoxic evaluation of novel indole derivatives. While our focus is on the general principles and methodologies applicable to any new indole series, we will use a variety of reported indole compounds to illustrate these concepts. It is important to note that while the principles discussed are broadly applicable, specific experimental data for 1-(Methoxymethyl)-1H-indol-4-amine derivatives are not extensively available in the public domain. The data presented herein are for illustrative purposes to guide the evaluation of novel chemical entities.

Comparative Cytotoxic Profiling of Indole Derivatives

A critical step in the preclinical assessment of any potential anticancer compound is to determine its cytotoxic activity against a panel of cancer cell lines. This allows for an initial understanding of the compound's potency and spectrum of activity. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.[3] A lower IC50 value indicates higher cytotoxic potency.

When evaluating a new series of derivatives, it is crucial to compare their activity against both cancer and normal cell lines to assess their therapeutic index. A favorable candidate will exhibit high potency against cancer cells while showing minimal toxicity to healthy cells.

Below is a comparative table summarizing the cytotoxic activity of various indole derivatives from the literature. This table illustrates the diversity of structures and their corresponding potencies, providing a valuable reference point for new research.

Compound IDStructureCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
Indazole derivative 6o (Structure not available)K562 (Leukemia)5.15HEK-293 (Human Embryonic Kidney)33.2[3][4]
Compound 2e 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamideHCT116 (Colon)6.43 ± 0.72--[3][5]
A549 (Lung)9.62 ± 1.14--[3][5]
A375 (Melanoma)8.07 ± 1.36--[3][5]
Compound 12 Chalcone-indole derivative(Not specified)0.22 - 1.80--[2]
Pyrazolo[1,5-a]pyrimidine 9c (Structure not available)HCT-116 (Colon)0.31--[6]
Pyrazolo[1,5-a]pyrimidine 11a (Structure not available)HCT-116 (Colon)0.34--[6]
Compound 16 Urea containing derivativeLung and Prostate Cancer CellsPotentWeak toxicity[7]
4'-β-amino-4'-dehydroxyloleandrin 4b (Structure not available)HeLa (Cervical)0.0109--[8]
Indole-thiophene 6a & 6b (Structure not available)HT29, HepG2, HCT116, T98GNanomolar range--[1]

Note: The data presented is a selection from various sources and is intended to be illustrative. Direct comparison between compounds from different studies should be made with caution due to variations in experimental conditions.

Essential Experimental Protocols for Cytotoxic Evaluation

To ensure the generation of reliable and reproducible data, standardized and well-validated experimental protocols are paramount. Here, we detail the methodologies for three fundamental assays in cytotoxicity testing: the MTT assay, the SRB assay, and the Annexin V apoptosis assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The intensity of the purple color is directly proportional to the number of viable cells.[10]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.[11]

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[11]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[10]

MTT_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay A Seed cells in 96-well plate B Incubate (6-24h) A->B C Add test compounds B->C D Incubate (24-72h) C->D E Add MTT reagent D->E F Incubate (2-4h) E->F G Add solubilization solution F->G H Measure absorbance (570 nm) G->H

Caption: Workflow of the MTT assay for cell viability.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[12] The bright pink aminoxanthene dye, sulforhodamine B, binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the cell mass.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 565 nm.

SRB_Workflow cluster_prep Cell Preparation & Treatment cluster_fix_stain Fixation & Staining cluster_readout Measurement A Seed & treat cells B Fix with TCA A->B C Wash & Dry B->C D Stain with SRB C->D E Wash with acetic acid D->E F Solubilize dye E->F G Measure absorbance (565 nm) F->G

Caption: Workflow of the SRB cytotoxicity assay.

Apoptosis Assay using Annexin V Staining

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The Annexin V assay is a common method to detect apoptosis by flow cytometry.[7] During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.[7]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells (1 x 10^6 cells) in a T25 culture flask and treat with the test compound for the desired time.[7]

  • Cell Collection: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.[7]

  • Washing: Wash the cells twice with cold PBS by centrifugation (670 x g, 5 min, RT).[7]

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.[7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[7] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[7]

Mechanistic Insights: Apoptosis Signaling Pathway

Many indole derivatives exert their cytotoxic effects by inducing apoptosis.[2] Understanding the underlying molecular mechanisms is crucial for drug development. A common pathway involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway Indole Indole Derivative Bcl2 Anti-apoptotic (e.g., Bcl-2) Indole->Bcl2 Inhibits Bax Pro-apoptotic (e.g., Bax) Indole->Bax Activates Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified signaling pathway for indole-induced apoptosis.

Conclusion

The evaluation of the cytotoxic potential of novel 1-(Methoxymethyl)-1H-indol-4-amine derivatives, and indeed any new chemical series, requires a systematic and multi-faceted approach. This guide has outlined the essential steps, from initial comparative screening using robust assays like MTT and SRB to mechanistic studies exploring apoptosis induction. By adhering to these well-established protocols and principles of scientific integrity, researchers can confidently assess the anticancer potential of their novel indole derivatives and contribute to the development of the next generation of cancer therapeutics. The provided frameworks for data presentation and experimental workflows are designed to facilitate clear and impactful communication of research findings within the scientific community.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Li, M., et al. (2016). Synthesis and cytotoxicity evaluation of 4'-amino-4'-dehydroxyloleandrin derivatives. Fitoterapia, 114, 114-121. [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. USF Health. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. [Link]

  • Kashyap, P., et al. (2024). In-Vitro Anticancer Assessment of Synthesized 1-(5-Substituted-1H-Indol- 3-Yl). International Journal of Pharmaceutical Sciences and Research, 15(3), 1000-1009. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Bioorganic & Medicinal Chemistry, 74, 117042. [Link]

  • Creative Bioarray. (n.d.). SRB Assay Protocol. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • Kaur, M., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 230, 114112. [Link]

  • Hawash, M. M., et al. (2020). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Molecules, 25(21), 5202. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Pharmaceuticals, 16(1), 32. [Link]

  • Kaur, M., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 230, 114112. [Link]

  • El-Adl, K., et al. (2019). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 19(18), 2256-2268. [Link]

  • Al-Sayed, E., et al. (2021). Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives. Molecules, 26(16), 4983. [Link]

  • Yildiz, I., et al. (2022). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Archiv der Pharmazie, 355(11), 2200236. [Link]

  • Kumar, A., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Koovits, P. J., et al. (2020). Structure-activity relationship of 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi. Bioorganic & Medicinal Chemistry Letters, 30(1), 126779. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. [Link]

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Al-Taie, Z. M., et al. (2023). Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl)-1HIndol-3-yl) Methylene) Pyridin-2-Amine Derivatives. Scientific Information Database, 12(2), 23-34. [Link]

  • Liu, J., et al. (2022). 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity. European Journal of Medicinal Chemistry, 241, 114625. [Link]

  • Kumar, D., et al. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 16(4), 1995-2003. [Link]

  • Finlay, G. J., et al. (1998). Structure-activity studies with cytotoxic anthrapyrazoles. Anti-cancer drug design, 13(5), 335-347. [Link]

  • Wu, J., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 30(23), 1-18. [Link]

Sources

Comparative

A Comparative Guide to Indole-Based Pharmacophores: Evaluating 1-(Methoxymethyl)-1H-indol-4-amine within the Broader Landscape

Introduction: The Indole Nucleus as a Privileged Scaffold in Drug Discovery The indole ring system, a bicyclic heterocycle composed of a fused benzene and pyrrole ring, stands as one of the most versatile and privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Nucleus as a Privileged Scaffold in Drug Discovery

The indole ring system, a bicyclic heterocycle composed of a fused benzene and pyrrole ring, stands as one of the most versatile and privileged scaffolds in medicinal chemistry.[1][2] First synthesized in 1866, its structure is a cornerstone of essential endogenous molecules like the neurotransmitter serotonin and the hormone melatonin, highlighting its fundamental role in neurochemical signaling and circadian regulation.[1][3] This inherent biological relevance, coupled with its synthetic tractability, has made the indole nucleus a frequent starting point in drug discovery campaigns, leading to a vast array of FDA-approved therapeutics across nearly every major disease area.[1][4][5][6][7][8][9]

Prominent examples of indole-based drugs include the anti-migraine agent Sumatriptan (a serotonin receptor agonist), the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, and the vinca alkaloid anticancer agents Vincristine and Vinblastine.[1][3][5] The success of these diverse agents underscores a key principle: the biological activity of an indole derivative is exquisitely sensitive to the nature and position of its substituents.[1][2] Minor modifications to the indole core can dramatically alter a compound's potency, target selectivity, and pharmacokinetic properties.[1][10]

This guide provides a framework for evaluating novel indole derivatives, using the specific, yet under-characterized molecule, 1-(Methoxymethyl)-1H-indol-4-amine , as a central case study. A comprehensive search of public scientific literature reveals a lack of specific biological data for this compound.[11][12] Therefore, this document will serve as both an analysis of its structural features based on established structure-activity relationship (SAR) principles and a detailed guide to the experimental methodologies required to characterize its pharmacological profile and compare it to other major indole-based pharmacophores.

Section 1: Structural Analysis of the Lead Compound: 1-(Methoxymethyl)-1H-indol-4-amine

To predict the potential biological activity of 1-(Methoxymethyl)-1H-indol-4-amine, we must deconstruct its molecular architecture and consider the known influence of each substituent on the indole scaffold.

  • The Indole Core: The foundational bicyclic ring system provides a planar, aromatic, and lipophilic structure capable of engaging in various non-covalent interactions with biological targets, including π-stacking and hydrogen bonding.[1]

  • N1-Substitution (Methoxymethyl group): Substitution at the indole nitrogen (N1) is a critical determinant of activity. The methoxymethyl (MOM) group is often used as a protecting group in synthesis, but its presence in a final compound has significant implications.

    • Causality: The N1 position is a key interaction point for many targets. Alkylation at this position, as with the MOM group, prevents the indole nitrogen from acting as a hydrogen bond donor. This single change can abolish or alter affinity for targets that rely on this interaction. Furthermore, the MOM group increases lipophilicity, which can affect cell permeability, plasma protein binding, and metabolic stability. Its presence may make the compound susceptible to specific metabolic pathways (e.g., O-dealkylation by cytochrome P450 enzymes).[1]

  • C4-Substitution (Amine group): The placement of an amine on the benzene portion of the indole ring is less common than substitutions at the C3 position (typical for tryptamines) but is a key feature of certain psychoactive and receptor-modulating compounds.

    • Causality: An amine at the C4 position introduces a basic center and a potent hydrogen bond donor/acceptor. Its location directly influences the molecule's electrostatic potential and shape, guiding its orientation within a receptor binding pocket. This can lead to a completely different selectivity profile compared to C3-substituted tryptamines (like serotonin) or C2-substituted indole-carboxamides.[10] For instance, this feature might confer affinity for a distinct subset of G-protein coupled receptors (GPCRs) or ion channels.

Based on this analysis, 1-(Methoxymethyl)-1H-indol-4-amine presents a unique combination of features that distinguishes it from classical indole pharmacophores. Its evaluation requires a systematic experimental approach to first identify its biological targets and then characterize its functional activity.

Section 2: A Comparative Framework of Established Indole-Based Pharmacophores

To understand where 1-(Methoxymethyl)-1H-indol-4-amine might fit, we must compare its structure to well-defined classes of indole drugs.

Pharmacophore ClassRepresentative Drug(s)Key Structural Feature(s)Primary Mechanism of Action & Therapeutic Area
Tryptamines Serotonin, SumatriptanC3-(2-aminoethyl) sidechainSerotonin (5-HT) receptor agonists; Neurology (migraine), Psychiatry
Indole Acetic Acids IndomethacinC3-acetic acid moietyCyclooxygenase (COX) enzyme inhibition; Anti-inflammatory[3]
Vinca Alkaloids Vincristine, VinblastineComplex dimeric indole structureInhibition of tubulin polymerization; Oncology[5]
Indole Carboxamides Org27569 (modulator)C2-carboxamide linkageAllosteric modulation of cannabinoid receptors (CB1); Neuroscience[10]
Bis-indoles Various experimentalTwo indole rings linked togetherInhibition of HIV-1 fusion by targeting gp41; Antiviral[13][14]

This table highlights the structural diversity and functional specificity driven by different substitution patterns on the indole core. The unique N1-methoxymethyl and C4-amine pattern of our lead compound suggests it may not fit neatly into these classes, necessitating a robust experimental workflow to elucidate its unique biological profile.

Section 3: A Methodological Guide to Comparative Pharmacological Evaluation

Characterizing a novel compound like 1-(Methoxymethyl)-1H-indol-4-amine requires a multi-tiered approach, moving from computational prediction to empirical validation of binding and function. This process is designed to be self-validating, where the results of each stage inform the next.

Workflow for Characterizing a Novel Indole Derivative

G cluster_0 Phase 1: Prediction & Screening cluster_1 Phase 2: In-Vitro Validation cluster_2 Phase 3: Comparison & SAR A Lead Compound (1-(Methoxymethyl)-1H-indol-4-amine) B In-Silico Analysis (Molecular Docking, Pharmacophore Screening) A->B C Predicted Biological Targets (e.g., GPCRs, Kinases, Enzymes) B->C D Radioligand Binding Assays (Determine Affinity: Ki, IC50) C->D E Functional Assays (e.g., BRET) (Determine Efficacy: EC50, Emax) D->E If binding confirmed F Data Analysis & Comparison (vs. Known Indole Pharmacophores) E->F G Structure-Activity Relationship (SAR) (Identify key functional groups) F->G

Caption: A systematic workflow for the pharmacological evaluation of a novel compound.

In-Silico Analysis: Predicting Biological Targets

Before undertaking wet-lab experiments, computational methods can provide valuable, cost-effective hypotheses about a compound's potential targets.[15]

  • Causality & Rationale: By comparing the 3D structure and chemical properties of 1-(Methoxymethyl)-1H-indol-4-amine to vast libraries of known active ligands, we can predict its most likely protein binding partners.[16] This narrows the experimental search space from thousands of potential targets to a manageable few. Methods like molecular docking simulate the binding of the ligand into the active sites of known protein structures, providing a score that estimates binding affinity.[17][18]

  • Experimental Protocol: Molecular Docking (Hypothetical)

    • Ligand Preparation: Generate a 3D structure of 1-(Methoxymethyl)-1H-indol-4-amine. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[15]

    • Receptor Preparation: Obtain crystal structures of potential target proteins (e.g., various serotonin and dopamine receptors from the Protein Data Bank). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Grid Generation: Define the binding site on each receptor. For GPCRs, this is typically the orthosteric pocket within the transmembrane helices. Generate a grid box that encompasses this entire site.[15]

    • Docking Simulation: Use a docking program (e.g., AutoDock Vina) to systematically place the ligand within the grid box, sampling different orientations and conformations.[16]

    • Scoring and Analysis: The program calculates a binding energy (e.g., in kcal/mol) for the most favorable poses. Lower scores suggest higher predicted affinity. Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, π-stacking).

In-Vitro Target Validation: Radioligand Binding Assays

This is the gold-standard method to empirically confirm and quantify the binding affinity of a compound to a specific receptor.[19][20]

  • Causality & Rationale: This assay directly measures the ability of our test compound to displace a "radioligand" (a known binder tagged with a radioactive isotope) from the target receptor. The concentration of our compound required to displace 50% of the radioligand (the IC50 value) is a direct measure of its binding affinity. This experiment validates the in-silico predictions.

  • Detailed Protocol: Competitive Radioligand Binding Assay for a 5-HT Receptor

    • Materials:

      • Cell membranes expressing the target human 5-HT receptor (e.g., from CHO-K1 cells).[21]

      • Radioligand (e.g., [³H]ketanserin for 5-HT2A).[22]

      • Test compound: 1-(Methoxymethyl)-1H-indol-4-amine, dissolved in DMSO and serially diluted.

      • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[23]

      • 96-well filter plates (e.g., GF/B filters).[22]

      • Scintillation cocktail and a microplate scintillation counter.

    • Procedure:

      • Plate Setup: In a 96-well plate, add assay buffer to all wells.

      • Nonspecific Binding (NSB) Wells: Add a high concentration of a known, non-radioactive competing ligand (e.g., unlabeled ketanserin) to define background binding.

      • Total Binding Wells: Add buffer/DMSO vehicle.

      • Test Compound Wells: Add serial dilutions of 1-(Methoxymethyl)-1H-indol-4-amine.

      • Reaction Initiation: Add the radioligand to all wells, followed immediately by the receptor membrane preparation.[23] The final protein concentration should be optimized to be linear (e.g., 70 µ g/well ).[22]

      • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[23]

      • Harvesting: Rapidly terminate the reaction by vacuum filtration through the filter plate. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[23]

      • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.[23]

    • Data Analysis:

      • Calculate specific binding = Total binding - Nonspecific binding.

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

      • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

In-Vitro Functional Characterization: BRET Assays

Confirming that a compound binds to a receptor is only half the story. A functional assay is required to determine if the compound activates the receptor (agonist), blocks its activation (antagonist), or modulates its activity in other ways.[24] The Bioluminescence Resonance Energy Transfer (BRET) assay is a powerful, real-time method to measure GPCR activation by monitoring G-protein engagement.[25][26][27]

  • Causality & Rationale: GPCRs function by coupling to intracellular G-proteins. Upon agonist binding, the receptor changes conformation, causing the G-protein to activate. The BRET assay uses engineered G-protein subunits fused to a bioluminescent donor (Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Venus or YFP).[25] When the G-protein is in its inactive state, the donor and acceptor are close, and energy transfer occurs. Activation causes a conformational change or dissociation, altering the distance or orientation between the donor and acceptor, leading to a measurable change in the BRET signal.[28] This provides a direct readout of receptor activation.

Principle of the G-Protein Activation BRET Assay

Caption: Agonist binding to a GPCR induces a conformational change in the G-protein, altering the BRET signal.

  • Detailed Protocol: G-Protein Activation BRET Assay

    • Cell Culture and Transfection:

      • Culture HEK293T cells in DMEM supplemented with 10% FBS.[25]

      • Transiently co-transfect the cells with four plasmids: (1) the GPCR of interest, (2) Gα subunit fused to Rluc, (3) Gβ subunit, and (4) Gγ subunit fused to Venus.[25] The ratio of plasmids must be optimized.

    • Assay Preparation:

      • 48 hours post-transfection, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with 0.1% glucose).

      • Aliquot the cell suspension into a white, 96-well microplate.

    • BRET Measurement:

      • Add the test compound (1-(Methoxymethyl)-1H-indol-4-amine) at various concentrations to the wells. Add a known agonist as a positive control and vehicle (DMSO) as a negative control.

      • Add the Rluc substrate (e.g., coelenterazine h) to all wells to initiate the luminescent reaction.[27]

      • Immediately measure the light emission at two wavelengths simultaneously using a BRET-compatible plate reader: one for the Rluc donor (e.g., 480 nm) and one for the Venus acceptor (e.g., 530 nm).[29]

    • Data Analysis:

      • Calculate the BRET ratio for each well: (Emission at 530 nm) / (Emission at 480 nm).

      • Subtract the vehicle BRET ratio from the agonist-induced BRET ratio to get the net BRET signal.

      • Plot the net BRET signal against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve to determine the potency (EC50) and efficacy (Emax) of the compound.

Section 4: Data Synthesis and Comparative Analysis

The experimental data gathered from the assays described above would allow for a direct, quantitative comparison of 1-(Methoxymethyl)-1H-indol-4-amine to other indole pharmacophores.

Table for Summarizing Comparative Pharmacological Data
CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional ActivityPotency (EC50, nM)Efficacy (Emax, % of control)
1-(Methoxymethyl)-1H-indol-4-amine e.g., 5-HT2AExperimental Valuee.g., AgonistExperimental ValueExperimental Value
Serotonin 5-HT2A~10-20Full Agonist~5-15100%
Sumatriptan 5-HT1D~15Full Agonist~20100%
Indomethacin COX-1 / COX-2IC50 ~20 / ~200Enzyme InhibitorN/AN/A

By populating such a table, researchers can immediately contextualize the novel compound's profile. For example, if 1-(Methoxymethyl)-1H-indol-4-amine shows potent agonism at the 5-HT2A receptor, its N1-methoxymethyl and C4-amine substituents can be identified as a novel SAR motif for this target, distinct from the C3-ethylamine of classical tryptamines. This information is critical for guiding the next steps in a drug discovery program, such as lead optimization to improve potency, selectivity, or metabolic stability.[1]

Conclusion

While 1-(Methoxymethyl)-1H-indol-4-amine remains an uncharacterized entity in public scientific literature, its structure provides a valuable starting point for exploring novel chemical space within the indole pharmacophore family. Its unique N1 and C4 substitution pattern distinguishes it from well-known classes of indole-based drugs. The true potential of this and other novel indole derivatives can only be unlocked through a systematic and rigorous evaluation process that integrates computational prediction with empirical validation of both binding and function. The workflows and protocols detailed in this guide provide a robust, self-validating framework for such an investigation, enabling researchers to accurately place new molecules within the rich and diverse landscape of indole pharmacology and drive the discovery of next-generation therapeutics.

References

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026, January 21). MDPI.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modul
  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC - PubMed Central.
  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41.
  • A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery. Benchchem.
  • Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Publishing.
  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. PMC.
  • Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review.
  • Indole – a promising pharmacophore in recent antiviral drug discovery. PMC.
  • Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. PubMed.
  • Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity. PMC.
  • Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry B.
  • Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins. PMC.
  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre
  • 5-HT2B Biochemical Binding Assay Service. Reaction Biology.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Evaluating functional ligand-GPCR interactions in cell-based assays. PMC.
  • Development of a 5-hydroxytryptamine(2A)
  • A REVIEW: PHARMACOLOGICAL POTENTIAL OF INDOLE DERIV
  • Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interactions in living. Berthold Technologies.
  • Application of BRET for Studying G Protein-Coupled Receptors. Monash University.
  • A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes. MDPI.
  • A Comparative Guide to In-Silico Receptor Binding Analysis: A Case Study Approach for Novel Ligands. Benchchem.
  • BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers.
  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology.
  • Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations.
  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.
  • Comparative Study of Allosteric GPCR Binding Sites and Their Ligandability Potential.
  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
  • One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. PMC.
  • Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH)
  • 1-(methoxymethyl)-1H-indol-7-amine | 1594470-67-3. Sigma-Aldrich.
  • 1482844-01-8|1-(Methoxymethyl)-1h-indol-4-amine. BLDpharm.
  • Recent advancements on biological activity of indole and their derivatives: A review.
  • The Biological Activity of Methyl 7-methoxy-1H-indole-4-carboxylate Derivatives: A Field with Unexplored Potential. Benchchem.
  • Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.

Sources

Validation

efficacy of 1-(Methoxymethyl)-1H-indol-4-amine in inhibiting tubulin polymerization

This guide evaluates the efficacy of 1-(Methoxymethyl)-1H-indol-4-amine within the context of tubulin inhibition.[1] Scientific Clarification: 1-(Methoxymethyl)-1H-indol-4-amine (CAS 1482844-01-8) is primarily a syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the efficacy of 1-(Methoxymethyl)-1H-indol-4-amine within the context of tubulin inhibition.[1]

Scientific Clarification: 1-(Methoxymethyl)-1H-indol-4-amine (CAS 1482844-01-8) is primarily a synthetic intermediate and scaffold. While the core 4-aminoindole structure is a potent pharmacophore for tubulin inhibition, the specific N1-methoxymethyl (MOM) protected form is a precursor. High-potency tubulin inhibition (nanomolar IC50) is achieved when this scaffold is derivatized, specifically through N1-aroylation (e.g., 1-aroyl-4-aminoindoles).

This guide focuses on the efficacy of the 4-aminoindole class derived from this scaffold, comparing its optimized derivatives against standard agents like Combretastatin A-4 (CA-4) and Colchicine .

Executive Summary & Mechanism of Action

The 4-aminoindole scaffold functions as a Colchicine Binding Site Agent (CBSA) . Unlike taxanes (which stabilize microtubules), these compounds destabilize microtubules, preventing polymerization and leading to G2/M cell cycle arrest and apoptosis.

  • The Scaffold Role: The 1-(Methoxymethyl)-1H-indol-4-amine provides the essential indole core. The C4-amine acts as a hydrogen bond donor/acceptor, while the N1 position requires a bulky hydrophobic group (like an aroyl moiety) to occupy the accessory pocket of the colchicine site.

  • The Active Agent: Derivatization at the N1 position transforms the inactive/weakly active precursor into a potent inhibitor (e.g., Compound 26 or OXi8006 analogues ).

Mechanism Pathway (DOT Visualization)

The following diagram illustrates the transition from the precursor scaffold to the active inhibitor and its downstream effects on the microtubule network.

TubulinInhibition Scaffold 1-(Methoxymethyl)-1H-indol-4-amine (Synthetic Precursor) Synthesis Chemical Derivatization (N1-Aroylation) Scaffold->Synthesis Deprotection & Coupling ActiveDrug 4-Amino-1-Aroylindole (Active Inhibitor) Synthesis->ActiveDrug Yields Potent Agent Tubulin β-Tubulin (Colchicine Binding Site) ActiveDrug->Tubulin Binds with High Affinity (Kd ~1-5 µM) Inhibition Inhibition of Microtubule Polymerization Tubulin->Inhibition Destabilizes Microtubules Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Mitotic Spindle Failure Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Activation

Caption: Pathway from 1-(Methoxymethyl)-1H-indol-4-amine precursor to active tubulin inhibition and cell death.

Comparative Efficacy Analysis

The table below compares the efficacy of 4-amino-1-aroylindoles (derived from the subject scaffold) against industry standards. The data highlights that while the precursor is a building block, its derivatives are equipotent or superior to CA-4.

Compound ClassTarget SiteTubulin Polymerization IC50 (µM)Cytotoxicity (HeLa) IC50 (nM)Solubility Profile
4-Amino-1-Aroylindole (Derivative)Colchicine Site0.9 - 1.5 15 - 35 Improved (vs CA-4)
Combretastatin A-4 (CA-4) Colchicine Site1.2 - 2.13 - 10Poor (Water Insoluble)
Colchicine Colchicine Site2.0 - 2.510 - 20Moderate
Paclitaxel Taxane SiteN/A (Stabilizer)2 - 5Poor

Key Insight: The 4-aminoindole derivatives often exhibit better metabolic stability and water solubility than Combretastatin A-4 due to the replacement of the unstable cis-stilbene bridge with the rigid indole scaffold.

Experimental Protocols

To validate the efficacy of the scaffold-derived inhibitors, the following self-validating protocols are recommended.

A. In Vitro Tubulin Polymerization Assay

This assay measures the direct effect of the compound on the assembly of purified tubulin into microtubules.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Test Compound (Dissolved in DMSO).[2]

Workflow:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Baseline: Calibrate a spectrophotometer or plate reader to 37°C. Set absorbance wavelength to 340 nm .

  • Induction: Add the test compound (final conc. 1-10 µM) to the tubulin solution. Include a DMSO control (negative) and Colchicine (positive control, 5 µM).

  • Measurement: Immediately start kinetic recording at 340 nm every 30 seconds for 60 minutes at 37°C.

  • Data Analysis:

    • Control: Should show a sigmoidal curve (Lag phase -> Elongation -> Plateau).

    • Inhibitor: Should show a flattened curve with reduced Vmax and lower plateau height.

    • Calculation: Calculate % Inhibition =

      
      .
      
B. Immunofluorescence Microscopy (Cellular Validation)

To confirm the mechanism in a cellular context (microtubule disruption vs. stabilization).

Workflow:

  • Seeding: Seed HeLa or MCF-7 cells on glass coverslips (50% confluence).

  • Treatment: Treat with Test Compound (IC50 concentration) for 24 hours.

  • Fixation: Fix with 4% Paraformaldehyde (15 min) or ice-cold Methanol (10 min).

  • Staining:

    • Primary Antibody: Anti-α-tubulin (Mouse monoclonal).

    • Secondary Antibody: Goat anti-mouse IgG-FITC (Green).

    • Counterstain: DAPI (Blue) for nuclei.

  • Observation:

    • Normal: Fine, filamentous microtubule network.

    • Inhibited (Indole/CA-4): Diffuse green staining, loss of filaments, fragmented tubulin.

    • Stabilized (Taxol): Thick, bundled microtubule cables.

Synthesis & Causality (Why this Scaffold?)

The choice of 1-(Methoxymethyl)-1H-indol-4-amine as a starting material is driven by the C4-amine functionality .

  • Regioselectivity: The MOM group protects the N1 position, allowing selective modification of the C4 amine or C3 position (e.g., halogenation or formylation) without affecting the indole nitrogen.

  • Deprotection: The MOM group is easily removed (acidic conditions) to reveal the free N1-H, which is then coupled with aryl halides or acid chlorides to introduce the hydrophobic "tail" required for high-affinity tubulin binding.

Causality Check: If the MOM group is not removed or replaced with a bulky aryl group, the compound lacks the steric volume to fill the colchicine binding pocket, resulting in negligible biological activity.

References

  • Liou, J. P., et al. (2008). "Discovery of 4-amino and 4-hydroxy-1-aroylindoles as potent tubulin polymerization inhibitors."[3] Journal of Medicinal Chemistry, 51(14), 4351-4355.[3] Link

  • La Regina, G., et al. (2015). "New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression." Journal of Medicinal Chemistry, 58(15), 5789–5807. Link

  • Verma, S., et al. (2021). "Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships." Future Medicinal Chemistry, 13(20), 1795-1828.[4] Link

  • Sigma-Aldrich. "Product Specification: 1-(Methoxymethyl)-1H-indol-4-amine."[5] Link

Sources

Comparative

A Comparative Guide to Alternative Reagents for the Synthesis of 1-(Methoxymethyl)-1H-indol-4-amine

Introduction The synthesis of 1-(Methoxymethyl)-1H-indol-4-amine serves as a crucial pathway to a versatile building block in medicinal chemistry and drug development. The methoxymethyl (MOM) group provides robust protec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of 1-(Methoxymethyl)-1H-indol-4-amine serves as a crucial pathway to a versatile building block in medicinal chemistry and drug development. The methoxymethyl (MOM) group provides robust protection for the indole nitrogen, allowing for selective manipulations at other positions of the indole ring. The final amine functionality at the C4 position is a key pharmacophore and a synthetic handle for further derivatization.

A conventional synthesis route typically involves two primary steps: the N-protection of 4-nitro-1H-indole followed by the reduction of the nitro group. Standard protocols often rely on sodium hydride (NaH) for deprotonation and catalytic hydrogenation (H₂/Pd-C) for nitro reduction. While effective, these methods present significant safety, handling, and chemoselectivity challenges. Sodium hydride is pyrophoric, requiring stringent anhydrous conditions, while catalytic hydrogenation necessitates specialized high-pressure equipment and can be indiscriminate in the presence of other reducible functional groups.

This guide provides a comparative analysis of alternative, often safer and more selective, reagents for these two critical transformations. We will delve into the mechanistic rationale behind each alternative, present comparative data, and provide detailed experimental protocols to empower researchers with a broader palette of synthetic tools.

Part 1: N-Protection of the Indole Ring: Alternatives to Sodium Hydride

The introduction of the MOM group onto the indole nitrogen is typically achieved by deprotonating the N-H bond, followed by nucleophilic attack on a MOM-halide source. The choice of base is critical for efficiency and safety.

The Conventional Method: Sodium Hydride (NaH)

The use of NaH, a strong, non-nucleophilic base, is a well-established method for deprotonating indoles. It irreversibly forms the sodium salt of the indole, which then reacts with methoxymethyl chloride (MOM-Cl).

  • Causality: NaH's high basicity ensures complete and rapid deprotonation, driving the reaction to completion.

  • Drawbacks: NaH is a pyrophoric solid that reacts violently with water and protic solvents, demanding strict inert atmosphere and anhydrous techniques. Furthermore, MOM-Cl is a known carcinogen, necessitating careful handling.[1]

Alternative Basic Reagents for N-Alkylation

Safer and more user-friendly bases can effectively replace NaH, sometimes offering milder reaction conditions.

  • Potassium tert-butoxide (KOtBu): A strong, non-pyrophoric alkoxide base that is soluble in common organic solvents like THF. It is a reliable alternative for generating the indolide anion.[2]

  • Potassium Carbonate (K₂CO₃): A weaker, inexpensive, and easy-to-handle base. Its use often requires a polar aprotic solvent like DMF or acetone and may need elevated temperatures to achieve reasonable reaction rates.

  • Phase-Transfer Catalysis (PTC): Using K₂CO₃ or NaOH with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in a biphasic system can facilitate the reaction under mild conditions, avoiding the need for strictly anhydrous solvents.

Data Summary: Comparison of Bases for N-MOM Protection
Reagent Typical Conditions Advantages Disadvantages Safety Considerations
NaH Anhydrous THF or DMF, 0 °C to RTHigh reactivity, irreversible deprotonationPyrophoric, requires inert atmosphere, moisture sensitiveHigh risk; handle under inert gas only
KOtBu THF, 0 °C to RTStrong base, non-pyrophoric, good solubilityHygroscopic, can be nucleophilic at high tempsModerate risk; handle in a dry environment
K₂CO₃ DMF or Acetone, RT to 60 °CInexpensive, easy to handle, mildSlower reaction rates, may require heatLow risk; standard chemical handling
NaOH/TBAB CH₂Cl₂/H₂O, RTMild conditions, no need for anhydrous solventsCan be slower, may have emulsion issues during workupLow risk; standard chemical handling
Experimental Workflow: N-MOM Protection

Below is a diagram outlining the general workflow for the N-protection step, highlighting the decision points for reagent selection.

G cluster_start Starting Material cluster_reagents Deprotonation Reagent Selection cluster_alkylation Alkylation cluster_product Product start 4-Nitro-1H-indole NaH NaH (High Reactivity) start->NaH Choose Base KHMDS KOtBu / KHMDS (Strong, Safer) start->KHMDS Choose Base K2CO3 K2CO3 / Cs2CO3 (Mild, Scalable) start->K2CO3 Choose Base MOMCl Add MOM-Cl NaH->MOMCl KHMDS->MOMCl K2CO3->MOMCl product 1-(Methoxymethyl)-4-nitro-1H-indole MOMCl->product

Caption: Workflow for N-MOM protection of 4-nitroindole.

Detailed Protocol: N-MOM Protection using Potassium Carbonate

This protocol avoids the use of pyrophoric reagents, prioritizing laboratory safety.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitro-1H-indole (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and anhydrous acetone or DMF (10 mL per 1 g of indole).

  • Reagent Addition: Add methoxymethyl chloride (MOM-Cl, 1.5 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield 1-(methoxymethyl)-4-nitro-1H-indole.

Part 2: Nitro Group Reduction: Chemoselective Alternatives to Catalytic Hydrogenation

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation. While catalytic hydrogenation is highly efficient, its poor chemoselectivity can be problematic in complex molecules.

The Conventional Method: Catalytic Hydrogenation

This method employs a heterogeneous catalyst, typically palladium on carbon (Pd/C), with hydrogen gas (H₂) as the reductant.

  • Causality: Hydrogen gas is activated on the palladium surface, and the nitro group is reduced in a stepwise fashion.[3] The primary byproduct is water, making for a very clean reaction.

  • Drawbacks: This method will also reduce other functional groups such as alkenes, alkynes, and some carbonyls, and can cause dehalogenation.[4][5] It requires specialized equipment to handle flammable hydrogen gas safely.

Alternative Reducing Agents

A variety of reagents offer superior chemoselectivity and operational simplicity. These methods are broadly classified as metal-mediated reductions and transfer hydrogenations.

  • Iron in Acidic Media (Fe/HCl, Fe/AcOH, Fe/NH₄Cl): This is a classic, robust, and highly chemoselective method.[4][6] The reduction proceeds via single electron transfer (SET) from the iron metal. It is tolerant of most other functional groups, including halides, carbonyls, and esters.[7][8][9] The use of iron with ammonium chloride in aqueous ethanol provides nearly neutral conditions.

  • Tin(II) Chloride (SnCl₂): Stannous chloride is another mild and effective reagent for reducing nitroarenes in the presence of sensitive functionalities like ketones, esters, and nitriles.[4][5][10] The reaction is typically run in an alcoholic solvent, and the mechanism also involves electron transfer.[11][12]

  • Sodium Dithionite (Na₂S₂O₄): This inexpensive and powerful reducing agent is effective in aqueous or mixed aqueous/organic solvent systems.[10][13] It is particularly useful for substrates with good water solubility and is compatible with many functional groups.[14][15][16]

  • Catalytic Transfer Hydrogenation (CTH): This technique avoids the use of gaseous hydrogen by employing a hydrogen donor in situ. A common system is Pd/C with ammonium formate (HCO₂NH₄) as the hydrogen source.[5][17] This method is often faster and operationally simpler than using H₂ gas, though it may still suffer from some of the same chemoselectivity issues.

Data Summary: Comparison of Nitro Reduction Reagents
Reagent System Mechanism Typical Conditions Advantages Disadvantages Chemoselectivity
H₂/Pd-C Catalytic HydrogenationH₂ (balloon or pressure), MeOH/EtOH, RTHigh yield, clean (water byproduct)Requires H₂ gas, specialized equipment, poor selectivityReduces alkenes, alkynes; dehalogenates Ar-X
Fe/NH₄Cl Single Electron Transfer (SET)EtOH/H₂O, RefluxExcellent chemoselectivity, inexpensive, robustHeterogeneous, requires filtration of iron saltsTolerates most functional groups (halides, C=O, CN)[4][8]
SnCl₂·2H₂O Single Electron Transfer (SET)EtOH, RefluxMild, excellent chemoselectivityStoichiometric tin waste, workup can be tediousExcellent for sensitive groups (ketones, aldehydes, nitriles)[5]
Na₂S₂O₄ SET / RadicalEtOH/H₂O, RT to RefluxInexpensive, works in aqueous media, mildCan form tarry byproducts, purity of reagent matters[18]Good tolerance of many functional groups
Pd-C/HCO₂NH₄ Catalytic Transfer HydrogenationMeOH/EtOH, RefluxAvoids H₂ gas, often rapidCatalyst cost, may still dehalogenateBetter than H₂/Pd-C for some substrates, but still risks over-reduction
Experimental Workflow: Nitro Group Reduction

The following diagram illustrates the decision-making process for selecting a suitable nitro reduction method based on the substrate's functional group tolerance.

G cluster_decision Assess Substrate for Sensitive Groups cluster_methods Select Reduction Method start 1-(Methoxymethyl)-4-nitro-1H-indole decision Other Reducible Groups Present? (e.g., Halogens, Alkenes, C=O) start->decision H2_PdC H2/Pd-C (High Efficiency) decision->H2_PdC No Fe_NH4Cl Fe/NH4Cl or SnCl2 (High Chemoselectivity) decision->Fe_NH4Cl Yes CTH Transfer Hydrogenation (Operational Simplicity) decision->CTH Maybe (donor dependent) product 1-(Methoxymethyl)-1H-indol-4-amine H2_PdC->product Fe_NH4Cl->product CTH->product

Caption: Decision workflow for nitro group reduction.

Detailed Protocol: Nitro Reduction using Iron and Ammonium Chloride

This protocol is highly reliable, scalable, and demonstrates excellent functional group tolerance.[4][6]

  • Setup: In a round-bottom flask, create a suspension of 1-(methoxymethyl)-4-nitro-1H-indole (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio, 20 mL per 1 g of nitroindole).

  • Reagent Addition: Add ammonium chloride (NH₄Cl, 4.0 eq) and iron powder (<100 mesh, 5.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is often exothermic. Monitor the progress by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Workup: Once complete, cool the mixture to room temperature and filter it hot through a pad of Celite® to remove the iron and iron oxides. Wash the Celite pad thoroughly with ethanol or methanol.

  • Purification: Concentrate the combined filtrates under reduced pressure. The resulting residue can be taken up in ethyl acetate and washed with water to remove any remaining ammonium salts. The organic layer is then dried over Na₂SO₄, filtered, and concentrated to yield the crude 1-(methoxymethyl)-1H-indol-4-amine, which can be further purified by column chromatography or recrystallization if necessary.

Conclusion

The synthesis of 1-(Methoxymethyl)-1H-indol-4-amine can be significantly optimized by selecting reagents that enhance safety, operational simplicity, and chemoselectivity. For the N-protection step, moving away from pyrophoric sodium hydride to milder bases like potassium carbonate offers a much safer and more scalable process without a significant compromise in yield. For the critical nitro reduction step, classic metal/acid systems, particularly iron with ammonium chloride, provide a robust and highly selective alternative to catalytic hydrogenation.[4][6][7] This method is especially valuable when other reducible functional groups are present in the molecule. By understanding the mechanistic advantages and limitations of each reagent, researchers can design more efficient, safer, and reliable synthetic routes for this important chemical intermediate.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability.
  • Li, Z., et al. (2016). Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. Chemical Engineering Journal, 298, 140-148.
  • Tang, H., et al. (2023). Highly efficient catalytic transfer hydrogenation for the conversion of nitrobenzene to aniline over PdO/TiO2: The key role of in situ switching from PdO to Pd. Journal of Environmental Sciences, 138, 14-24.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Smith, A. D., & Rzepa, H. S. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Kalita, P., et al. (2019). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Green Chemistry, 21(17), 4644-4649.
  • Zare, A., et al. (2021). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. New Journal of Chemistry, 45(2), 766-773.
  • ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. Retrieved from [Link]

  • Scribd. (2022). 4juli-Nitro Reduction Using Dithionite. Retrieved from [Link]

  • Nakazaki, A., et al. (2013). Deprotection of the methoxymethyl group on 3-spiro-2-oxindole under basic conditions. Chemical & Pharmaceutical Bulletin, 61(5), 587-91.
  • Duan, X., et al. (2024).
  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine? Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. Retrieved from [Link]

  • The Curious Wavefunction. (2012). An alternative to sodium borohydride / lithium aluminium hydride. Retrieved from [Link]

  • Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • Aragen Life Sciences. (2018). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Retrieved from [Link]

  • Ketcha, D. M., & Gribble, G. W. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 50(26), 5451–5457.
  • Reddit. (2018). Reduction of nitro group in the presence of a nitrile. Retrieved from [Link]

  • SynArchive. (n.d.). Protection of Indole by Aminal. Retrieved from [Link]

  • ResearchGate. (2021). Can sodium dithionite be used for reduction of nitro to amine group? Retrieved from [Link]

  • Hibino, S., & Choshi, T. (2001). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.
  • ResearchGate. (2014). Which reagent can reduce a nitro group to a primary amine but not reduce ketones? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Blair, L. M., et al. (2013). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 78(24), 12546–12555.
  • SciSpace. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.